Asuptegravir
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2765212-92-6 |
|---|---|
Molecular Formula |
C22H21F2N3O5 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxospiro[4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-6,1'-cyclopropane]-13-carboxamide |
InChI |
InChI=1S/C22H21F2N3O5/c1-11-22(4-5-22)10-32-16-9-26-8-14(18(28)19(29)17(26)21(31)27(11)16)20(30)25-7-12-2-3-13(23)6-15(12)24/h2-3,6,8,11,16,29H,4-5,7,9-10H2,1H3,(H,25,30)/t11-,16+/m1/s1 |
InChI Key |
VRSJQWNNTJDJOS-BZNIZROVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Asuptegravir: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asuptegravir is an investigational antiretroviral agent belonging to the class of HIV-1 integrase strand transfer inhibitors (INSTIs).[1] This class of drugs targets the viral enzyme integrase, which is essential for the replication of HIV by inserting the viral DNA into the host cell's genome.[2] By blocking this critical step, INSTIs effectively halt the viral life cycle. This technical guide provides an in-depth overview of the core mechanism of action of this compound, drawing upon available data and the well-established principles of integrase inhibition.
Core Mechanism of Action: Inhibition of HIV-1 Integrase
The primary mechanism of action of this compound is the inhibition of the strand transfer step of HIV-1 integration. The HIV integrase enzyme carries out a two-step process: 3'-processing and strand transfer. In the 3'-processing step, integrase cleaves a dinucleotide from each 3' end of the linear viral DNA. In the subsequent strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA. This compound, like other INSTIs, is thought to bind to the active site of the integrase enzyme, chelating the divalent metal ions (typically Mg2+) that are essential for its catalytic activity. This binding prevents the stable association of the integrase-viral DNA complex with the host DNA, thereby blocking the strand transfer reaction.
Quantitative Data
Specific quantitative data for this compound, such as IC50 and Ki values, are not widely available in the public domain. However, a patent application has disclosed its potent antiviral activity in a cell-based assay.
| Parameter | Value | Cell Line | Reference |
| EC50 | 1.08 nM | HEK293T | CN114230579A[3] |
EC50 (Half maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in vitro.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental processes involved in its characterization, the following diagrams are provided.
Caption: HIV-1 Integration Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing an HIV integrase inhibitor.
Experimental Protocols
Detailed experimental protocols for the characterization of an integrase inhibitor like this compound generally involve biochemical assays, cell-based antiviral assays, and resistance profiling studies.
Integrase Strand Transfer Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory activity of this compound against the purified HIV-1 integrase enzyme.
Methodology:
-
Reagents and Materials: Purified recombinant HIV-1 integrase, a donor DNA substrate mimicking the viral DNA U5 end, an acceptor DNA substrate mimicking the host DNA, and a suitable reaction buffer containing a divalent cation (e.g., MgCl2 or MnCl2).
-
Assay Procedure:
-
The reaction is typically performed in a 96- or 384-well plate format.
-
A reaction mixture containing the integrase enzyme and the donor DNA substrate is pre-incubated with varying concentrations of this compound.
-
The strand transfer reaction is initiated by the addition of the acceptor DNA substrate.
-
The reaction is allowed to proceed for a defined period at 37°C and is then stopped.
-
-
Detection: The extent of strand transfer is quantified using various methods, such as gel electrophoresis followed by autoradiography or fluorescence-based detection systems.
-
Data Analysis: The concentration of this compound that inhibits 50% of the integrase activity (IC50) is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Activity Assay (Cell-Based Assay)
Objective: To determine the effective concentration of this compound required to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Lines and Virus: A susceptible cell line (e.g., HEK293T, MT-4, or CEMx174) and a laboratory-adapted or clinical isolate of HIV-1 are used.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are then infected with a known amount of HIV-1 in the presence of serial dilutions of this compound.
-
The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
-
Detection of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as:
-
p24 antigen levels in the culture supernatant using an ELISA.
-
Reverse transcriptase activity in the supernatant.
-
The expression of a reporter gene (e.g., luciferase or beta-galactosidase) in engineered viral constructs.
-
-
Data Analysis: The concentration of this compound that reduces viral replication by 50% (EC50) is determined by plotting the percentage of viral inhibition against the log of the drug concentration.
In Vitro Resistance Selection and Profiling
Objective: To identify the genetic mutations in the HIV-1 integrase gene that confer resistance to this compound.
Methodology:
-
Resistance Selection:
-
HIV-1 is cultured in a suitable cell line in the presence of a sub-optimal concentration of this compound.
-
The virus is serially passaged, with the concentration of this compound gradually increased over time.
-
Viral replication is monitored at each passage.
-
-
Genotypic Analysis:
-
Once viral breakthrough (replication at higher drug concentrations) is observed, the viral RNA is extracted from the culture supernatant.
-
The integrase-coding region of the viral genome is amplified by RT-PCR and sequenced to identify mutations that have emerged.
-
-
Phenotypic Analysis:
-
The identified mutations are introduced into a wild-type HIV-1 molecular clone using site-directed mutagenesis.
-
The resulting mutant viruses are then tested for their susceptibility to this compound in a cell-based antiviral assay to confirm that the identified mutations are responsible for the resistance phenotype.
-
Conclusion
This compound is a potent inhibitor of HIV-1 integrase, a critical enzyme in the viral replication cycle. Its mechanism of action aligns with that of other integrase strand transfer inhibitors, which have become a cornerstone of modern antiretroviral therapy. While specific quantitative data on its biochemical and pharmacokinetic properties are limited in the public domain, its high in vitro potency suggests it is a promising candidate for further development in the treatment of HIV-1 infection. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel integrase inhibitors.
References
Asuptegravir: A Technical Guide for Researchers
For research use only. Not for human use.
Introduction
Asuptegravir is a potent and selective inhibitor of the human immunodeficiency virus 1 (HIV-1) integrase enzyme. As a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs, this compound targets a critical step in the HIV-1 replication cycle, preventing the integration of the viral genome into the host cell's DNA. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Chemical Structure
Figure 1. 2D Chemical Structure of this compound.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4'R,12a'S)-N-(2,4-difluorobenzyl)-7'-hydroxy-4'-methyl-6',8'-dioxo-6',8',12',12a'-tetrahydro-2'H,4'H-spiro[cyclopropane-1,3'-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine]-9'-carboxamide |
| CAS Number | 2765212-92-6[1] |
| Molecular Formula | C22H21F2N3O5[1] |
| SMILES | C[C@H]1CN2C(=O)C(=C(O)C2=O)C(=O)N[C@]13CC(OC3)C2=CC=C(F)C=C2F |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 445.42 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Mechanism of Action
This compound is an HIV-1 integrase strand transfer inhibitor (INSTI). The HIV-1 integrase is a key enzyme responsible for two crucial catalytic reactions: 3'-processing of the viral DNA ends and the subsequent strand transfer reaction that covalently links the viral DNA to the host cell's chromosomal DNA. This compound specifically inhibits the strand transfer step, thereby preventing the formation of the integrated provirus. This blockade of integration is a terminal step for the replication of the virus.
References
Preclinical Profile of Rovafovir Etalafenamide (GS-9131): An In-Depth Technical Guide
Executive Summary: Rovafovir etalafenamide (GS-9131), an investigational novel nucleotide reverse transcriptase inhibitor (NRTI), has demonstrated a promising preclinical profile characterized by potent antiviral activity against wild-type and resistant HIV-1 strains, a favorable pharmacokinetic profile supporting once-daily dosing, and a good safety profile in early studies. As a phosphonoamidate prodrug of GS-9148, Rovafovir etalafenamide is designed for efficient intracellular delivery of its active diphosphate (B83284) metabolite, GS-9148-DP. This document provides a comprehensive overview of the core preclinical research findings for Rovafovir etalafenamide, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Rovafovir etalafenamide is a prodrug that is inactive in its initial form.[1] Following oral administration, it is metabolized to the nucleotide analog GS-9148.[1] This conversion is followed by intracellular phosphorylation to the active metabolite, GS-9148-diphosphate (GS-9148-DP). GS-9148-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase, a crucial enzyme for viral replication. By incorporating into the growing viral DNA chain, GS-9148-DP terminates DNA synthesis, thus halting the viral life cycle. The prodrug design facilitates high intracellular concentrations of the active metabolite in peripheral blood mononuclear cells (PBMCs), which are primary targets of HIV.[2]
dot
Caption: Mechanism of action of Rovafovir etalafenamide.
Antiviral Activity
Rovafovir etalafenamide has demonstrated potent in vitro activity against a broad range of HIV-1 subtypes and also against HIV-2. Notably, it retains activity against HIV-1 strains harboring key NRTI resistance-associated mutations, including M184V, K65R, and L74V.[3][4]
Table 1: In Vitro Antiviral Activity of Rovafovir Etalafenamide (GS-9131) against HIV-1
| Cell Type | Virus Strain/Subtype | EC50 (nM) |
| PBMCs | Wild-Type HIV-1 | 3.7 |
| MT-2 Cells | Wild-Type HIV-1 | 150 |
| Primary CD4+ T Lymphocytes | Single-Cycle Infection | 24 |
| PBMCs | HIV-1 Subtype A (UG-92-031) | 23 - 68 |
| PBMCs | HIV-1 Subtype B (B940374, LJM) | 23 - 68 |
| PBMCs | HIV-1 Subtype C (BR-92-025) | 23 - 68 |
| PBMCs | HIV-1 Subtype D (UG-92-024) | 23 - 68 |
Table 2: In Vitro Antiviral Activity of Rovafovir Etalafenamide (GS-9131) against HIV-2
| Cell Type | Virus Strain/Subtype | EC50 (nM) |
| MT-2 Cells | HIV-2 Subtype A (CDD77618, CDD310248) | 39 - 650 |
| MT-2 Cells | HIV-2 Subtype B (CDD310319) | 39 - 650 |
Data sourced from[6]
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models and early clinical trials in healthy volunteers have been conducted to characterize the absorption, distribution, metabolism, and excretion of Rovafovir etalafenamide and its metabolites.
Table 3: Pharmacokinetic Parameters of Rovafovir Etalafenamide (GS-9131) and Metabolites
| Species | Dose | Analyte | Cmax | tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| Beagle Dog (oral) | 3 mg/kg | Rovafovir etalafenamide | 2.5 µM | - | < 0.33 | - |
| Human (oral, single) | 10 mg | Rovafovir etalafenamide | 42.4 ng/mL | 0.5 | 0.26 | 25.8 |
| Human (oral, single) | 30 mg | Rovafovir etalafenamide | 136 ng/mL | 0.5 | 0.23 | 87.5 |
| Human (oral, single) | 10 mg | GS-9148 | 12.5 ng/mL | 2.0 | 14 | 170 |
| Human (oral, single) | 30 mg | GS-9148 | 31.6 ng/mL | 2.5 | 25 | 519 |
| Human (oral, multiple) | 10 mg/day | GS-9148-DP (in PBMCs) | - | - | 42.2 (estimated) | 30.1 µM·h |
| Human (oral, multiple) | 30 mg/day | GS-9148-DP (in PBMCs) | - | - | - | 91.4 µM·h |
| Human (oral, multiple) | 60 mg/day | GS-9148-DP (in PBMCs) | - | - | - | 124 µM·h |
Following oral administration in Beagle dogs, high levels (>9.0 µM) of the active metabolite were observed in PBMCs.[2]
Preclinical Toxicology
Early preclinical studies have indicated that Rovafovir etalafenamide has a favorable toxicity profile.[3] Specifically, it has been noted to have a low potential for mitochondrial and renal toxicity.[3]
Experimental Protocols
In Vitro Antiviral Activity Assay in PBMCs
dot
References
- 1. Rovafovir etalafenamide - Wikipedia [en.wikipedia.org]
- 2. Discovery of GS-9131: Design, synthesis and optimization of amidate prodrugs of the novel nucleoside phosphonate HIV reverse transcriptase (RT) inhibitor GS-9148 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. | BioWorld [bioworld.com]
Asuptegravir: An In-Depth Technical Guide to In Vitro Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Asuptegravir (ACC017) is a novel investigational antiretroviral agent. Comprehensive in vitro data, particularly regarding cytotoxicity and resistance profiles, are not yet extensively available in publicly accessible literature. This guide summarizes the available data for this compound and provides a detailed overview of the standard methodologies used to characterize the in vitro antiviral activity of such compounds, using illustrative examples from other HIV integrase inhibitors where specific data for this compound is not available.
Introduction to this compound (ACC017)
This compound is a potent, novel inhibitor of the human immunodeficiency virus (HIV) integrase enzyme, currently under development by Jiangsu Aidea Pharmaceutical Co., Ltd. As an integrase strand transfer inhibitor (INSTI), this compound is designed to block the crucial step of the HIV replication cycle where the viral DNA is inserted into the host cell's genome. This mechanism of action is a well-established therapeutic strategy for the management of HIV-1 infection.
Mechanism of Action: HIV Integrase Inhibition
HIV integrase is essential for the replication of the virus. After the viral RNA is reverse-transcribed into DNA, the integrase enzyme catalyzes the insertion of this viral DNA into the host cell's chromosome. This process, known as strand transfer, is a critical step for the establishment of a productive infection. This compound, like other INSTIs, binds to the active site of the HIV integrase, preventing the strand transfer reaction and effectively halting the viral replication cycle.
Quantitative In Vitro Antiviral Activity
The primary measure of a drug's direct antiviral potency is its 50% effective concentration (EC50). This value represents the concentration of the drug required to inhibit 50% of viral replication in a cell-based assay.
| Compound | Virus Strain | Cell Type | EC50 (nM) | Citation |
| This compound | HIV-1 | HEK293T | 1.08 | [1] |
In Vitro Cytotoxicity and Selectivity Index
A critical aspect of antiviral drug development is ensuring that the compound is selective for the virus and does not harm the host cells at therapeutic concentrations. This is assessed by determining the 50% cytotoxic concentration (CC50), which is the concentration of the drug that causes a 50% reduction in the viability of uninfected cells.
The Selectivity Index (SI) is a crucial parameter that relates the potency of a drug to its toxicity. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as it signifies that the drug is effective at concentrations far below those at which it becomes toxic to host cells.
Note: Specific CC50 and SI values for this compound are not yet publicly available. The following table provides illustrative data for other integrase inhibitors to demonstrate how these values are typically presented.
| Compound (Illustrative) | Cell Type | CC50 (µM) | EC50 (nM) | Selectivity Index (SI) |
| Dolutegravir | MT-4 | >50 | 0.51 | >98,000 |
| Bictegravir | MT-4 | >50 | 0.25 | >200,000 |
| Raltegravir | MT-4 | >50 | 1.9 | >26,315 |
In Vitro Resistance Profile
The emergence of drug-resistant viral strains is a significant challenge in HIV therapy. In vitro resistance studies are conducted to predict the potential for resistance development and to characterize the cross-resistance profile of a new drug against existing resistant strains. This is typically done by culturing HIV-1 in the presence of increasing concentrations of the drug to select for resistant variants, or by testing the drug's activity against site-directed mutants containing known resistance-associated mutations (RAMs) for the drug class.
The results are often presented as a fold-change (FC) in the EC50 value of the resistant mutant compared to the wild-type virus. A higher fold-change indicates a greater degree of resistance.
Note: A specific in vitro resistance profile for this compound is not yet publicly available. The following table provides an illustrative example of how resistance data for an integrase inhibitor might be presented.
| Integrase Mutation(s) (Illustrative) | Fold Change in EC50 vs. Wild-Type |
| Y143R | 1.5 |
| Q148H | 2.1 |
| N155H | 1.2 |
| G140S/Q148H | 7.5 |
| E138K/Q148K | 10.2 |
Experimental Protocols
Antiviral Activity and Cytotoxicity Assay Workflow
A common method for determining the EC50 and CC50 values is the cell-based cytopathic effect (CPE) reduction assay or an assay measuring a viral marker like p24 antigen.
Detailed Methodology:
-
Cell Preparation:
-
Cells permissive to HIV-1 infection (e.g., HEK293T, MT-4, or peripheral blood mononuclear cells - PBMCs) are seeded into 96-well microplates at a predetermined density and allowed to adhere or stabilize overnight.
-
-
Compound Dilution:
-
This compound is serially diluted in cell culture medium to create a range of concentrations to be tested.
-
-
Antiviral Assay:
-
The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound.
-
A pretitrated amount of an HIV-1 laboratory strain or clinical isolate is added to the wells.
-
Control wells include cells with virus but no drug (virus control) and cells with no virus and no drug (cell control).
-
The plates are incubated for a period of 3-7 days at 37°C in a CO2 incubator.
-
-
Cytotoxicity Assay:
-
This assay is run in parallel with the antiviral assay, using an identical plate setup but without the addition of the virus. This allows for the determination of the drug's effect on cell viability alone.
-
-
Quantification of Antiviral Effect and Cytotoxicity:
-
After the incubation period, the extent of viral replication and cell viability are measured.
-
For Antiviral Effect (EC50): This can be quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
For Cytotoxicity (CC50): Cell viability is commonly assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), which measure mitochondrial metabolic activity.
-
-
Data Analysis:
-
The data are plotted as the percentage of inhibition (for antiviral activity) or percentage of cell viability (for cytotoxicity) against the log of the drug concentration.
-
A non-linear regression analysis is used to fit a dose-response curve and calculate the EC50 and CC50 values.
-
In Vitro Resistance Selection Protocol
-
Initial Culture: Wild-type HIV-1 is cultured in permissive cells in the presence of a starting concentration of this compound, typically around the EC50 value.
-
Serial Passage: The culture supernatant containing progeny virus is harvested and used to infect fresh cells with escalating concentrations of this compound. This process is repeated for multiple passages.
-
Monitoring for Resistance: The EC50 of the viral population is determined at various passages. A significant increase in the EC50 indicates the selection of resistant variants.
-
Genotypic Analysis: When resistance is observed, the viral RNA is extracted from the culture supernatant. The integrase gene is then amplified by RT-PCR and sequenced to identify mutations that may be responsible for the observed resistance.
Conclusion
This compound (ACC017) is a promising new HIV-1 integrase inhibitor with potent in vitro antiviral activity. The available data demonstrates its ability to inhibit HIV-1 replication at a low nanomolar concentration. As further preclinical and clinical development progresses, more detailed information regarding its cytotoxicity, selectivity, and resistance profile will become available, providing a more complete understanding of its potential role in the landscape of antiretroviral therapy. The methodologies described herein represent the standard approaches that will be utilized to fully characterize the in vitro antiviral properties of this and other novel antiviral candidates.
References
Asuptegravir Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asuptegravir is a novel, potent anti-HIV agent belonging to the class of polycyclic carbamoylpyridone derivatives. This class of compounds is known to target the viral enzyme integrase, a critical component of the HIV replication machinery. Publicly available data on this compound is currently limited, with a reported EC50 of 1.08 nM in HEK293T cells, indicating high potency. This technical guide provides an in-depth overview of the presumed target and mechanism of action of this compound, based on its chemical class. Furthermore, it outlines the comprehensive experimental protocols and data interpretation strategies that would be employed in a complete target validation study for such a compound. While specific data for this compound is not extensively available, this document serves as a robust framework for understanding the validation process for novel HIV integrase inhibitors.
Introduction to this compound and its Target: HIV Integrase
This compound is identified as a potent, selective inhibitor of HIV-1 integrase. The "-gravir" suffix is characteristic of integrase strand transfer inhibitors (INSTIs). These agents represent a major class of antiretroviral drugs that prevent the integration of the viral DNA into the host cell's genome, an essential step in the HIV replication cycle.
The Role of HIV Integrase in the Viral Lifecycle
HIV integrase is a 32 kDa enzyme that catalyzes two key reactions:
-
3'-Processing: The endonucleolytic removal of a dinucleotide from each 3' end of the newly synthesized viral DNA.
-
Strand Transfer: The covalent insertion of the processed viral DNA ends into the host cell's chromosomal DNA.
By inhibiting this process, INSTIs effectively halt the viral replication cycle, preventing the establishment of a productive infection.
Quantitative Data Summary for Target Validation
A comprehensive target validation for an HIV integrase inhibitor like this compound would involve a suite of in vitro assays to determine its potency, selectivity, and resistance profile. The following tables illustrate the types of quantitative data that would be generated.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | Assay Type | Parameter | Value |
| HEK293T | Single-Cycle Infection | EC50 | 1.08 nM |
| MT-4 | Multi-Cycle Infection | EC50 | Data not available |
| PBMCs | Multi-Cycle Infection | EC50 | Data not available |
| HEK293T | Cytotoxicity | CC50 | Data not available |
| MT-4 | Cytotoxicity | CC50 | Data not available |
| PBMCs | Cytotoxicity | CC50 | Data not available |
Table 2: Biochemical Inhibition of HIV-1 Integrase by this compound
| Assay Type | Target | Parameter | Value |
| Strand Transfer | Wild-Type Integrase | IC50 | Data not available |
| 3'-Processing | Wild-Type Integrase | IC50 | Data not available |
| Strand Transfer | Resistant Mutant 1 (e.g., G140S/Q148H) | IC50 | Data not available |
| Strand Transfer | Resistant Mutant 2 (e.g., N155H) | IC50 | Data not available |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments that would be conducted to validate the target of this compound.
In Vitro Anti-HIV Activity Assay (Single-Cycle Infection)
This assay measures the ability of the compound to inhibit a single round of HIV replication.
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Compound Addition: Add the diluted compound to the cells.
-
Viral Infection: Infect the cells with a VSV-G pseudotyped HIV-1 vector encoding a reporter gene (e.g., luciferase or GFP).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Data Acquisition: Measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HIV-1 Integrase Strand Transfer Inhibition Assay
This biochemical assay directly measures the inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
Protocol:
-
Plate Coating: Coat streptavidin-coated 96-well plates with a biotinylated donor substrate DNA (representing the viral DNA end).
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells and incubate.
-
Strand Transfer Reaction: Add a target substrate DNA (representing the host DNA) labeled with a detectable tag (e.g., digoxigenin) to initiate the strand transfer reaction.
-
Detection: Detect the integrated target DNA using an anti-tag antibody conjugated to an enzyme (e.g., HRP) followed by the addition of a colorimetric substrate.
-
Data Analysis: Measure the absorbance and calculate the IC50 value from the dose-response curve.
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
Protocol:
-
Cell Seeding: Seed HEK293T, MT-4, or PBMCs in 96-well plates.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for a period consistent with the antiviral assays (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or a cell viability dye) to the wells.
-
Data Acquisition: Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) value from the dose-response curve. The selectivity index (SI) can then be calculated as CC50/EC50.
Visualizations: Pathways and Workflows
HIV-1 Replication Cycle and the Site of Action of Integrase Inhibitors
Caption: The HIV-1 replication cycle and the inhibitory action of this compound on the integration step.
Mechanism of HIV-1 Integrase Strand Transfer Inhibition
Caption: this compound binds to HIV-1 integrase, preventing the strand transfer of viral DNA into host DNA.
Experimental Workflow for this compound Target Validation
Caption: A typical workflow for the preclinical validation of a novel HIV integrase inhibitor like this compound.
Conclusion
This compound is a promising new anti-HIV agent that targets the viral integrase enzyme. While comprehensive public data is limited, its high potency in initial screens warrants further investigation. The target validation process for such a compound is a multi-faceted approach involving a combination of cell-based and biochemical assays to thoroughly characterize its efficacy, selectivity, and resistance profile. The experimental protocols and frameworks outlined in this guide provide a clear roadmap for the continued development and understanding of this compound and other novel HIV integrase inhibitors. As more data becomes available, a more complete picture of this compound's potential as a therapeutic agent will emerge.
Asuptegravir (GSK1265744): A Technical Guide to its Genotypic Resistance Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asuptegravir (GSK1265744), also known as cabotegravir (B606451), is a second-generation integrase strand transfer inhibitor (INSTI) integral to long-acting antiretroviral therapies for both the treatment and prevention of HIV-1 infection.[1][2] Its high genetic barrier to resistance is a key clinical advantage over first-generation INSTIs.[3][4] However, the emergence of resistance-associated mutations (RAMs) remains a critical consideration in its clinical application. This in-depth technical guide provides a comprehensive overview of the genotypic resistance profile of this compound, detailing the specific mutations that confer resistance, the methodologies used to characterize them, and the logical relationships between these genetic determinants.
Core Resistance Mutations
Resistance to this compound is primarily associated with specific amino acid substitutions in the HIV-1 integrase enzyme. These mutations are broadly categorized as primary or accessory. Primary mutations directly impact drug binding and confer a significant reduction in susceptibility on their own. Accessory mutations often have a minimal effect individually but can enhance the resistance conferred by primary mutations or compensate for fitness costs associated with them.[2][5]
The most clinically significant primary resistance mutations for this compound include G118R, Q148H/K/R, and N155H.[2][5] Notably, the Q148R mutation is frequently observed in patients experiencing virologic failure on cabotegravir-containing regimens.[2][5] While mutations like R263K are also considered primary, they appear to be selected more frequently by dolutegravir (B560016) than by cabotegravir.[2][5]
Accessory mutations that contribute to this compound resistance in combination with primary mutations include M50I, L74F/M, T97A, E138K, and G140A/C/S.[2][5]
Quantitative Analysis of this compound Resistance
The following tables summarize the in vitro phenotypic susceptibility of HIV-1 variants with single and combined integrase mutations to this compound (cabotegravir). Data are presented as the fold change (FC) in the 50% inhibitory concentration (IC50) compared to a wild-type reference virus. An FC greater than 1 indicates reduced susceptibility.
Table 1: Phenotypic Susceptibility to this compound for Single Integrase Resistance-Associated Mutations
| Mutation | Median Fold Change in IC50 | Number of Isolates |
| G118R | 8.0 | 3 |
| Q148R | 4.1 | 11 |
| G140R | 3.8 | 2 |
| Q148K | 3.1 | 3 |
| R263K | 2.5 | 8 |
| S153Y | 2.2 | 4 |
| N155H | 2.1 | 14 |
| Q148H | 1.9 | - |
Data compiled from a comprehensive review of published phenotypic data.[1][6]
Table 2: Phenotypic Susceptibility to this compound for Combinations of Integrase Resistance-Associated Mutations
| Mutation Combination | Mean Fold Change in IC50 |
| Single RAMs | 3.3 |
| Double RAMs | 9.5 |
| Triple RAMs | 47.0 |
| G140S + Q148H | 107.5 |
| E138K + G140S + Q148H | 208 |
| T97A + G140S + Q148H | >1000 |
| E138A + G140A + G163R + Q148R | 429 to >1000 |
| E138K + G140A + S147G + Q148K | >1000 |
Data compiled from multiple studies.[7][8][9][10]
Cross-Resistance Profile
Viruses with resistance to this compound, particularly those harboring the Q148R mutation in combination with other accessory mutations, often exhibit cross-resistance to other INSTIs, including the first-generation agents raltegravir (B610414) and elvitegravir.[4] While this compound generally retains activity against viruses with resistance mutations selected by first-generation INSTIs, high-level resistance to this compound conferred by combinations of mutations can also reduce the susceptibility to other second-generation INSTIs like dolutegravir and bictegravir (B606109).[7][8][11]
Experimental Protocols
The characterization of this compound resistance relies on established in vitro experimental protocols.
Site-Directed Mutagenesis and Generation of Recombinant Viruses
This method is employed to introduce specific amino acid substitutions into the HIV-1 integrase gene to study their direct impact on drug susceptibility.
Methodology:
-
Plasmid Construction: A plasmid containing a proviral HIV-1 DNA clone (e.g., pNL4-3) is used as a template.
-
Mutagenesis: Site-directed mutagenesis is performed using techniques such as polymerase chain reaction (PCR) with primers containing the desired nucleotide changes. This results in the introduction of specific amino acid substitutions in the integrase coding region.
-
Sequence Verification: The entire integrase gene of the modified plasmid is sequenced to confirm the presence of the intended mutation(s) and the absence of any unintended changes.
-
Virus Production: The mutagenized proviral DNA is transfected into a suitable cell line (e.g., 293T cells) to produce recombinant infectious virus particles.
-
Virus Titration: The produced virus stock is harvested and its infectious titer is determined, typically using a reporter cell line (e.g., TZM-bl).
Phenotypic Susceptibility Assay
This assay measures the in vitro susceptibility of HIV-1 variants to this compound by determining the concentration of the drug required to inhibit viral replication by 50% (IC50).
Methodology:
-
Cell Infection: A reporter cell line (e.g., TZM-bl cells, which express luciferase upon HIV-1 infection) is seeded in microplates.
-
Drug Dilution Series: this compound is serially diluted to create a range of concentrations.
-
Infection and Incubation: The cells are infected with a standardized amount of the recombinant virus (wild-type or mutant) in the presence of the different drug concentrations. The infected cells are then incubated for a defined period (e.g., 48 hours).
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the reporter gene activity (e.g., luciferase activity).
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Fold-Change Calculation: The fold-change in IC50 for a mutant virus is determined by dividing its IC50 value by the IC50 value of the wild-type reference virus.
Visualizing Resistance Pathways and Experimental Workflows
Conclusion
This compound demonstrates a robust resistance profile, characterized by a high genetic barrier to the development of clinically significant resistance. However, specific primary mutations, most notably Q148R, often in combination with accessory mutations, can lead to substantial reductions in susceptibility. A thorough understanding of the genotypic determinants of this compound resistance is paramount for guiding clinical decision-making, interpreting genotypic resistance tests, and informing the development of future antiretroviral agents. Continuous surveillance and characterization of emerging resistance patterns are essential to ensure the long-term efficacy of this important therapeutic and prophylactic agent.
References
- 1. Genotypic Correlates of Resistance to the HIV-1 Strand Transfer Integrase Inhibitor Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotypic correlates of resistance to the HIV-1 strand transfer integrase inhibitor cabotegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hivdb.stanford.edu [hivdb.stanford.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. High-level resistance to bictegravir and cabotegravir in subtype A- and D-infected HIV-1 patients failing raltegravir with multiple resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparable In Vitro Activities of Second-Generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) on HIV-1 Clinical Isolates with INSTI Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Asuptegravir: An In-Depth Technical Guide to a Third-Generation HIV-1 Integrase Inhibitor
FOR IMMEDIATE RELEASE
LONDON, UK – December 2, 2025 – ViiV Healthcare, the global specialist HIV company majority-owned by GSK, is advancing the development of Asuptegravir (VH4524184), a potent, third-generation integrase strand transfer inhibitor (INSTI). Preclinical and early clinical data indicate that this compound possesses a distinct resistance profile, retaining activity against HIV-1 variants with mutations that confer resistance to earlier-generation INSTIs. This technical guide provides a comprehensive overview of the available patent information, mechanism of action, and preliminary scientific data on this compound for researchers, scientists, and drug development professionals.
Core Intellectual Property
A key patent application associated with this compound has been identified as CN118384165A . While full details of this patent are still emerging, its existence signifies a crucial step in the protection of the intellectual property surrounding this novel compound. Further analysis of the patent's claims, priority dates, and territorial scope will be essential for a complete understanding of the intellectual property landscape. ViiV Healthcare, with GSK as its majority shareholder, is the primary entity driving the development and, presumably, the patenting of this compound.
Mechanism of Action: Targeting HIV-1 Integrase
This compound, like other INSTIs, targets the HIV-1 integrase enzyme, which is critical for the replication of the virus. The integrase enzyme facilitates the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. This compound acts by binding to the active site of the integrase enzyme, effectively blocking the strand transfer step. This prevents the integration of the viral genome into the host DNA, thereby halting the viral replication cycle.
The following diagram illustrates the mechanism of action of HIV-1 integrase inhibitors like this compound.
Asuptegravir: A Technical Overview for HIV-1 Treatment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asuptegravir (S-365798) is a potent and selective inhibitor of HIV-1 integrase, a critical enzyme for viral replication. As a member of the polycyclic carbamoylpyridone class of integrase strand transfer inhibitors (INSTIs), this compound represents a promising avenue of research in the ongoing effort to develop novel antiretroviral therapies. This technical guide provides a comprehensive overview of the available preclinical data, relevant experimental methodologies, and the mechanistic basis for this compound's anti-HIV-1 activity. While detailed preclinical and clinical data on this compound remain limited in the public domain, this document consolidates the current knowledge and provides standardized protocols for its evaluation.
Core Concepts and Mechanism of Action
HIV-1 integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for the establishment of a productive infection.[1] This process occurs in two main steps: 3'-processing and strand transfer. Integrase inhibitors, such as this compound, function by binding to the active site of the integrase enzyme and chelating essential divalent metal ions (typically Mg2+), thereby blocking the strand transfer step of integration.[2][3] This action prevents the covalent linkage of the viral DNA to the host chromosome, effectively halting the viral replication cycle.[2]
Quantitative Data Summary
Detailed quantitative data for this compound is not extensively available in publicly accessible literature. However, the following tables summarize the known in vitro activity and provide a template for the types of data typically generated during preclinical and clinical development of an antiretroviral drug.
Table 1: In Vitro Activity of this compound against HIV-1
| Parameter | Cell Line | Virus Strain | Value |
| EC50 (50% Effective Concentration) | HEK293T | Not Specified | 1.08 nM |
Table 2: Typical Preclinical Pharmacokinetic Parameters
| Parameter | Description | Animal Model(s) |
| Cmax | Maximum plasma concentration | Rat, Dog, Monkey |
| Tmax | Time to reach Cmax | Rat, Dog, Monkey |
| AUC | Area under the plasma concentration-time curve | Rat, Dog, Monkey |
| t1/2 | Elimination half-life | Rat, Dog, Monkey |
| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | Rat, Dog, Monkey |
| Clearance (CL) | Volume of plasma cleared of the drug per unit time | Rat, Dog, Monkey |
| Volume of Distribution (Vd) | Apparent volume into which the drug distributes | Rat, Dog, Monkey |
Table 3: Typical Clinical Trial Endpoints for HIV-1 Integrase Inhibitors
| Phase | Primary Endpoints | Secondary Endpoints |
| Phase I | Safety and tolerability, Pharmacokinetics (single and multiple ascending doses) | Food effect on PK, Preliminary antiviral activity |
| Phase II | Proportion of subjects with HIV-1 RNA <50 copies/mL at week 24/48, Dose-ranging for efficacy and safety | Change from baseline in CD4+ T-cell count, Emergence of resistance |
| Phase III | Proportion of subjects with HIV-1 RNA <50 copies/mL at week 48/96 (non-inferiority/superiority), Long-term safety and tolerability | Change from baseline in CD4+ T-cell count, Incidence of drug resistance, Quality of life measures |
Experimental Protocols
Detailed experimental protocols are crucial for the consistent and reliable evaluation of novel antiviral compounds. The following sections outline standardized methodologies for key in vitro and preclinical assays relevant to the study of this compound.
In Vitro Antiviral Activity Assay (EC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of viral replication in cell culture.
Materials:
-
Target cells (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells [PBMCs])
-
HIV-1 laboratory-adapted strains (e.g., NL4-3, IIIB) or clinical isolates
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
96-well microplates
-
p24 antigen ELISA kit or a reporter virus system (e.g., luciferase)
Procedure:
-
Seed target cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the wells containing the cells. Include a "no drug" control.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plates for 3-7 days at 37°C in a humidified CO2 incubator.
-
After the incubation period, quantify the extent of viral replication by measuring the p24 antigen concentration in the culture supernatant using an ELISA kit or by measuring the activity of the reporter gene.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability.
Materials:
-
Target cells (same as used in the antiviral assay)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
96-well microplates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Seed target cells into a 96-well plate at the same density as in the antiviral assay.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the wells. Include a "no drug" (cell only) control.
-
Incubate the plates for the same duration as the antiviral assay at 37°C in a humidified CO2 incubator.
-
At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.
HIV-1 Integrase Strand Transfer Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the strand transfer activity of recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends (donor substrate) and a target DNA substrate. One of the substrates should be labeled (e.g., with biotin (B1667282) or a fluorescent tag) for detection.
-
Assay buffer containing divalent cations (e.g., Mg2+ or Mn2+)
-
This compound stock solution (in DMSO)
-
96-well plates (e.g., streptavidin-coated for biotin-labeled substrates)
-
Detection reagents (e.g., horseradish peroxidase-conjugated antibody and substrate)
Procedure:
-
Coat a 96-well plate with the donor DNA substrate.
-
Add the recombinant HIV-1 integrase enzyme to the wells and incubate to allow binding to the donor DNA.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound to the wells and pre-incubate with the enzyme-DNA complex.
-
Initiate the strand transfer reaction by adding the target DNA substrate.
-
Incubate to allow the integration reaction to proceed.
-
Wash the wells to remove unbound reagents.
-
Add detection reagents to quantify the amount of integrated product.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of the strand transfer reaction against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Resistance Profiling Assay
Objective: To determine the antiviral activity of this compound against HIV-1 strains with known resistance mutations to other integrase inhibitors and to select for novel resistance mutations.
Procedure:
-
Phenotypic Analysis:
-
Utilize site-directed mutagenesis to introduce known integrase inhibitor resistance mutations (e.g., G140S, Q148H/R/K, N155H) into an infectious molecular clone of HIV-1.
-
Generate viral stocks of the mutant viruses.
-
Perform the in vitro antiviral activity assay (as described in section 1) with the mutant viruses to determine the EC50 of this compound against each resistant strain.
-
Calculate the fold-change in EC50 relative to the wild-type virus.
-
-
Genotypic Analysis (In Vitro Selection):
-
Culture HIV-1 in the presence of sub-optimal concentrations of this compound.
-
Serially passage the virus, gradually increasing the concentration of this compound.
-
Monitor for viral breakthrough.
-
When resistance emerges, clone and sequence the integrase gene from the resistant viral population to identify mutations responsible for the resistance phenotype.
-
Preclinical Pharmacokinetic Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.
Procedure:
-
Administer a single dose of this compound to animal models (e.g., rats, dogs, or non-human primates) via intravenous (for determining clearance and volume of distribution) and oral (for determining oral bioavailability) routes.
-
Collect blood samples at various time points after dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and the workflow for its in vitro evaluation.
Caption: The HIV-1 replication cycle and the point of inhibition by this compound.
Caption: Mechanism of HIV-1 integrase strand transfer inhibition by this compound.
Caption: General workflow for in vitro anti-HIV-1 drug screening.
Conclusion
This compound is a potent inhibitor of HIV-1 integrase with demonstrated nanomolar efficacy in cell culture. As a member of the polycyclic carbamoylpyridone class, its mechanism of action is well-understood to involve the inhibition of the strand transfer step of viral DNA integration. While comprehensive preclinical and clinical data are not yet widely available, the experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to undertake further investigation of this compound and similar compounds. The continued exploration of novel INSTIs like this compound is essential for the development of next-generation antiretroviral therapies with improved efficacy, resistance profiles, and patient outcomes.
References
- 1. Identification of HIV-1 integrase inhibitors via three-dimensional database searching using ASV and HIV-1 integrases as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbamoyl pyridone HIV-1 integrase inhibitors. 2. Bi- and tricyclic derivatives result in superior antiviral and pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamoyl pyridone HIV-1 integrase inhibitors 3. A diastereomeric approach to chiral nonracemic tricyclic ring systems and the discovery of dolutegravir (S/GSK1349572) and (S/GSK1265744). | Semantic Scholar [semanticscholar.org]
Methodological & Application
Asuptegravir In Vitro Assay Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the in vitro evaluation of asuptegravir, a potent HIV-1 integrase inhibitor. The following sections outline standard laboratory procedures to determine the compound's antiviral activity, cytotoxicity, and resistance profile, crucial for its preclinical development.
Quantitative Data Summary
The following table presents hypothetical in vitro data for this compound, benchmarked against established HIV-1 integrase inhibitors, Raltegravir and Dolutegravir. This allows for a comparative assessment of its potency and safety profile.
| Compound | Antiviral Potency (IC50, nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Fold Change in Resistance (Primary Mutation) |
| This compound | 1.8 | > 60 | > 33,000 | 4.5 (G118R) |
| Raltegravir | 2-7[1] | > 100 | > 14,285 | >10 (Y143R)[2] |
| Dolutegravir | 0.5-2.2[3] | > 50 | > 22,727 | <3 (R263K) |
Experimental Protocols
Antiviral Activity Assay (IC50 Determination)
This protocol details a cell-based assay to quantify the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in a susceptible human T-cell line, MT-4.[4][5] The level of viral replication is determined by measuring the concentration of the viral core protein p24 in the cell culture supernatant via an enzyme-linked immunosorbent assay (ELISA).
Materials and Reagents:
-
This compound (and other test compounds)
-
Positive control (e.g., Raltegravir, Dolutegravir)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB)
-
MT-4 human T-cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well flat-bottom cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions in culture medium to achieve final assay concentrations, ensuring the final DMSO concentration does not exceed 0.5%.
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Compound Addition: Add 50 µL of the serially diluted this compound to the appropriate wells in triplicate. Include wells for virus control (cells + virus, no drug) and cell control (cells only, no virus or drug).
-
Virus Infection: Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to each well (except cell control wells) to achieve a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for p24 analysis.
-
p24 ELISA: Quantify the p24 antigen concentration in the collected supernatants using a commercial ELISA kit according to the manufacturer’s protocol.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data using a non-linear regression model.
Cytotoxicity Assay (CC50 Determination)
This protocol is designed to measure the 50% cytotoxic concentration (CC50) of this compound in MT-4 cells, providing a measure of the compound's safety window. A common method utilizing a tetrazolium salt (e.g., MTT) is described below.
Materials and Reagents:
-
This compound
-
MT-4 cells
-
Culture medium (as described above)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Compound and Cell Preparation: Prepare serial dilutions of this compound and seed MT-4 cells as described in the antiviral activity assay (steps 1 and 2).
-
Compound Addition: Add 100 µL of the serially diluted compound to the wells in triplicate. Include wells with cells and medium only as a control for 100% cell viability.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of the solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a non-linear regression model.
In Vitro Resistance Profiling
This protocol outlines the procedure for selecting for HIV-1 variants with reduced susceptibility to this compound by long-term culture in the presence of escalating drug concentrations.
Materials and Reagents:
-
This compound
-
Wild-type HIV-1 laboratory-adapted strain
-
MT-4 cells or another suitable T-cell line
-
Culture medium
-
24-well or 6-well cell culture plates
-
Reagents for viral RNA extraction, reverse transcription-PCR (RT-PCR), and DNA sequencing
Procedure:
-
Initial Culture: Initiate a culture of HIV-1-infected MT-4 cells in the presence of this compound at a concentration equal to its IC50.
-
Monitoring Viral Growth: Monitor the culture for signs of viral replication by measuring p24 antigen levels in the supernatant every 3-4 days.
-
Virus Passage: Once viral breakthrough is observed (i.e., p24 levels begin to rise), harvest the cell-free supernatant containing the progeny virus.
-
Dose Escalation: Use the harvested virus to infect fresh MT-4 cells, and culture them in the presence of a 2- to 3-fold higher concentration of this compound.
-
Serial Passaging: Repeat the process of monitoring, harvesting, and passaging the virus with incrementally increasing concentrations of the drug.
-
Phenotypic Analysis: Once a virus population is selected that can replicate at a significantly higher drug concentration (e.g., >10-fold the initial IC50), perform an antiviral activity assay to determine the IC50 of the selected virus and calculate the fold-change in resistance.
-
Genotypic Analysis: Extract viral RNA from the resistant virus stock. Amplify the integrase gene using RT-PCR and sequence the product to identify mutations that confer resistance.
Visualizations
The following diagrams illustrate the experimental workflow for evaluating this compound and its mechanism of action.
Caption: In Vitro Evaluation Workflow for this compound.
References
- 1. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and emtricitabine or abacavir and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
Asuptegravir: Application Notes and Protocols for HIV Inhibition in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asuptegravir is a potent inhibitor of HIV integrase, a critical enzyme for viral replication.[1] By targeting the strand transfer activity of integrase, this compound effectively blocks the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle. These application notes provide detailed protocols for evaluating the anti-HIV activity and cytotoxicity of this compound in relevant cell culture models.
Mechanism of Action
This compound is an integrase strand transfer inhibitor (INSTI). The primary function of HIV-1 integrase (IN) is to catalyze the insertion of the viral complementary DNA (cDNA) into the host chromosome, a process essential for the establishment of a productive infection. This process involves two key catalytic reactions: 3'-processing and strand transfer. This compound specifically inhibits the strand transfer step, preventing the covalent joining of the viral DNA to the host DNA.
Data Presentation
The following table summarizes the known in vitro antiviral activity of this compound against HIV-1.
| Compound | Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | HEK293T | HIV-1 | 1.08 | Not Reported | Not Reported | [1] |
Note: Further studies are required to determine the 50% cytotoxic concentration (CC50) and the corresponding selectivity index to fully characterize the therapeutic window of this compound.
Experimental Protocols
Anti-HIV-1 Activity Assay using p24 Antigen Quantification
This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound by measuring the inhibition of HIV-1 p24 antigen production in infected T-lymphocyte cells.
Materials:
-
MT-4 cells
-
HIV-1 (e.g., IIIB strain)
-
This compound
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well flat-bottom plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 complete medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell density to 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete RPMI 1640 medium, starting from a high concentration (e.g., 100 nM). Also, prepare a no-drug control (vehicle control).
-
Infection: a. Plate 50 µL of the MT-4 cell suspension (5,000 cells) into each well of a 96-well plate. b. Add 50 µL of the diluted this compound or vehicle control to the appropriate wells. c. Infect the cells by adding 100 µL of HIV-1 suspension at a multiplicity of infection (MOI) of 0.01. d. Include uninfected cells as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
p24 Quantification: a. After the incubation period, centrifuge the plate to pellet the cells. b. Carefully collect the supernatant. c. Quantify the amount of p24 antigen in the supernatant using an HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: a. Calculate the percentage of HIV-1 inhibition for each concentration of this compound compared to the vehicle control. b. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay using MTT
This protocol determines the 50% cytotoxic concentration (CC50) of this compound in MT-4 cells using a colorimetric assay based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
-
MT-4 cells
-
This compound
-
RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in complete RPMI 1640 medium. Adjust the cell density to 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete RPMI 1640 medium, starting from a high concentration (e.g., 100 µM). Prepare a no-drug control (vehicle control).
-
Cell Plating: Plate 100 µL of the MT-4 cell suspension (10,000 cells) into each well of a 96-well plate.
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
MTT Addition and Solubilization: a. Add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of solubilization solution to each well. d. Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. b. Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: HIV-1 Integration Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for this compound Evaluation.
References
Asuptegravir Pharmacokinetic Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asuptegravir (also known as GSK1265744) is a potent integrase strand transfer inhibitor (INSTI) that has been investigated for the treatment of HIV infection. Understanding the pharmacokinetic (PK) profile of a drug candidate in preclinical animal models is a critical step in drug development. It provides essential information on absorption, distribution, metabolism, and excretion (ADME), which helps in dose selection and prediction of human pharmacokinetics. These application notes provide a summary of available pharmacokinetic data for this compound in various animal models and detailed protocols for conducting such studies.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in Sprague Dawley rats. Currently, specific oral pharmacokinetic data for this compound in beagle dogs is not publicly available. Data for a closely related compound, cabotegravir (B606451) (GSK744), in macaques is presented as a surrogate for non-human primate data.
Table 1: Pharmacokinetic Parameters of this compound in Sprague Dawley Rats Following a Single Intravenous (IV) Dose
| Parameter | 10 mg/kg |
| C₀ (ng/mL) | 6,403 |
| AUCinf (hr*ng/mL) | 3,737 |
| t½ (hr) | 6.1 |
| Cl (mL/hr/kg) | 2,675 |
C₀: Initial plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; Cl: Clearance. (Data sourced from a study on a novel HIV integrase inhibitor, compound 1, identified as this compound)[1]
Table 2: Pharmacokinetic Parameters of this compound in Sprague Dawley Rats Following a Single Oral (PO) Dose
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 370 | 1,120 | 3,450 |
| Tmax (hr) | 1.0 | 1.5 | 2.0 |
| AUC₀-t (hr*ng/mL) | 1,480 | 4,560 | 14,200 |
| t½ (hr) | 3.2 | 4.6 | 4.1 |
| Bioavailability (%) | Acceptable | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life. (Data sourced from a study on a novel HIV integrase inhibitor, compound 1, identified as this compound)[1]
Table 3: Representative Pharmacokinetic Parameters of Cabotegravir (a related INSTI) in Macaques Following a Single Intramuscular (IM) Dose
| Parameter | 50 mg/kg |
| Cmax | Comparable to human therapeutic doses |
| Trough Concentrations | Maintained above therapeutic levels |
| t½ | Long, supporting infrequent dosing |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Sprague Dawley Rats
1. Animals:
-
Male Sprague Dawley rats (250-300g).
-
Animals are to be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatize animals for at least 3 days prior to the experiment.
2. Drug Formulation and Administration:
-
Intravenous (IV) Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG 300, 55% water) at a concentration of 2 mg/mL for a 10 mg/kg dose.
-
Administer the formulation as a single bolus injection into the tail vein.
-
-
Oral (PO) Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water) at appropriate concentrations for the desired dose levels (e.g., 10, 30, 100 mg/kg).
-
Administer the formulation via oral gavage using a suitable gavage needle.
-
Fast animals overnight before oral administration.
-
3. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Sample Preparation:
-
Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
A suitable internal standard should be used for accurate quantification.
-
Chromatographic separation can be achieved on a C18 column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid.
-
Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters to be calculated include Cmax, Tmax, AUC, t½, clearance (Cl), and volume of distribution (Vd).
Protocol 2: General Protocol for a Pharmacokinetic Study of this compound in Beagle Dogs
1. Animals:
-
Male or female beagle dogs (8-12 kg).
-
House animals in appropriate facilities with a standard diet and water ad libitum.
-
Acclimatize animals to the study environment and procedures.
2. Drug Formulation and Administration:
-
Oral (PO) Administration:
-
Administer this compound as a capsule or in a suitable oral formulation.
-
Fast dogs overnight prior to dosing.
-
3. Blood Sampling:
-
Collect blood samples (approximately 2 mL) from the cephalic or jugular vein at specified time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process and store plasma samples as described for the rat study.
4. Bioanalytical Method and PK Analysis:
-
Follow a similar validated LC-MS/MS method and pharmacokinetic analysis as outlined in the rat protocol.
Protocol 3: General Protocol for a Pharmacokinetic Study of this compound in Cynomolgus Monkeys
1. Animals:
-
Male or female cynomolgus monkeys (3-5 kg).
-
House animals individually in stainless steel cages in a climate-controlled environment.
-
Provide a standard primate diet and water.
2. Drug Formulation and Administration:
-
Oral (PO) Administration:
-
Administer this compound via oral gavage or in a palatable treat.
-
Fast monkeys overnight before dosing.
-
3. Blood Sampling:
-
Collect blood samples (approximately 1 mL) from a peripheral vein (e.g., femoral or saphenous) at appropriate time points.
-
Use of a vascular access port may be considered for frequent sampling.
-
Process and store plasma samples as described in the previous protocols.
4. Bioanalytical Method and PK Analysis:
-
Employ a validated LC-MS/MS method and non-compartmental analysis for pharmacokinetic parameter determination as described for the rat study.
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Logical relationship of inputs and outputs in preclinical PK studies.
References
Application Notes and Protocols: Asuptegravir for Long-Acting Injectable Formulation
Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches did not yield specific information on a long-acting injectable formulation of a compound identified as "asuptegravir." The search results primarily contained information on other antiretroviral drugs, including integrase inhibitors like raltegravir, elvitegravir, and cabotegravir (B606451), as well as the hepatitis C virus (HCV) protease inhibitor asunaprevir. Information regarding the development of long-acting injectable formulations was available for cabotegravir and rilpivirine.
It is possible that "this compound" is a novel or internal designation for a compound not yet widely disclosed in public literature. The following application notes and protocols are therefore based on established principles and methodologies for the development of long-acting injectable formulations of similar antiviral compounds, particularly integrase inhibitors. These should be considered as a general framework and adapted based on the specific physicochemical and pharmacological properties of this compound once that information becomes available.
I. Introduction to Long-Acting Injectable Antivirals
Long-acting injectable (LAI) formulations offer a promising alternative to daily oral administration of antiretroviral drugs, with the potential to improve medication adherence and patient outcomes. The primary goal is to maintain therapeutic drug concentrations over an extended period, ranging from weeks to months, following a single injection. Common strategies for developing LAI formulations include the use of nanosuspensions, prodrugs, and polymeric microspheres.
II. Pre-formulation Studies for this compound
A thorough understanding of the physicochemical properties of this compound is critical for the successful development of a long-acting injectable formulation.
Table 1: Key Pre-formulation Parameters for this compound
| Parameter | Experimental Protocol | Desired Characteristics for LAI |
| Aqueous Solubility | Determine solubility in buffers at various pH values (e.g., 4.5, 6.8, 7.4) using shake-flask method followed by HPLC quantification. | Low aqueous solubility is often advantageous for dissolution-rate-limited absorption from the injection site. |
| LogP / LogD | Measure the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH. | High lipophilicity can promote drug retention in the depot and slow release. |
| Solid-State Characterization | Utilize X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify the crystalline form, melting point, and thermal stability. | A stable, high-melting-point crystalline form is generally preferred for nanosuspension formulations. |
| Chemical Stability | Assess stability in solution and solid state under various stress conditions (e.g., pH, temperature, light) according to ICH guidelines. | High chemical stability is essential to prevent degradation during manufacturing, storage, and in vivo. |
| Excipient Compatibility | Evaluate compatibility with commonly used excipients for parenteral formulations (e.g., surfactants, polymers, tonicity-modifying agents) using DSC and HPLC analysis of stressed samples. | No significant interactions that would compromise the stability or performance of the drug product. |
III. Formulation Development of this compound Long-Acting Injectable
Based on the pre-formulation data, a suitable formulation strategy can be selected. A nanosuspension approach is a common and effective method for poorly water-soluble drugs.
A. Nanosuspension Formulation
Objective: To produce a stable, sterile, aqueous suspension of this compound nanoparticles with a controlled particle size distribution suitable for intramuscular or subcutaneous injection.
Table 2: Example this compound Nanosuspension Formulation Composition
| Component | Function | Example Concentration Range (% w/v) |
| This compound | Active Pharmaceutical Ingredient | 10 - 30 |
| Polysorbate 20 | Wetting agent / Stabilizer | 0.1 - 2.0 |
| Polyethylene (B3416737) Glycol 3350 | Stabilizer / Viscosity modifier | 1.0 - 5.0 |
| Mannitol | Tonicity-modifying agent | 4.0 - 6.0 |
| Water for Injection | Vehicle | q.s. to 100% |
B. Experimental Protocol: Nanosuspension Preparation by Wet-Bead Milling
-
Slurry Preparation:
-
Disperse the tonicity-modifying agent (e.g., mannitol) and stabilizers (e.g., polysorbate 20, polyethylene glycol 3350) in Water for Injection.
-
Add the this compound active pharmaceutical ingredient (API) to the vehicle and mix until a homogenous slurry is formed.
-
-
Wet-Bead Milling:
-
Transfer the slurry to a milling chamber containing milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill the slurry at a controlled temperature and milling speed.
-
Monitor the particle size distribution of the suspension at regular intervals using laser diffraction or dynamic light scattering.
-
Continue milling until the desired particle size distribution (e.g., D50 of ~200 nm) is achieved.
-
-
Sterilization:
-
The final nanosuspension can be terminally sterilized, for example, by gamma irradiation.[1] The stability of this compound to the chosen sterilization method must be validated.
-
C. Visualization of Nanosuspension Formulation Workflow
Caption: Workflow for this compound Nanosuspension Formulation.
IV. In Vitro Characterization and Release Testing
Objective: To ensure the quality and predict the in vivo performance of the this compound long-acting injectable formulation.
Table 3: In Vitro Characterization Methods
| Test | Experimental Protocol | Acceptance Criteria |
| Particle Size Distribution | Analyze by laser diffraction (for larger particles) and dynamic light scattering (for nanoparticles). | D50: 150-250 nm; D90: < 500 nm (example) |
| Zeta Potential | Measure the surface charge of the nanoparticles to assess suspension stability. | -20 mV to +20 mV (for sterically stabilized particles) |
| Viscosity and Syringeability | Use a viscometer to measure the formulation's viscosity. Test the force required to expel the formulation through a target needle gauge. | Suitable for intramuscular or subcutaneous injection. |
| In Vitro Drug Release | Employ a dialysis-based method or a sample-and-separate method using a release medium containing a surfactant to ensure sink conditions. Analyze samples by HPLC. | Slow and sustained release over a pre-defined period (e.g., >80% release in 28 days). |
V. In Vivo Pharmacokinetic Evaluation
Objective: To determine the pharmacokinetic profile of the this compound long-acting injectable formulation in a relevant animal model.
A. Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats (Example)
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Dosing: Administer a single intramuscular injection of the this compound nanosuspension at a pre-determined dose. Include a control group receiving an oral solution of this compound.
-
Blood Sampling: Collect sparse blood samples from the tail vein at various time points (e.g., 0, 2, 6, 24, 48, 72, 168, 336, 504, 672 hours post-dose).
-
Plasma Analysis:
-
Separate plasma by centrifugation.
-
Extract this compound from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) using non-compartmental analysis.
B. Visualization of Pharmacokinetic Study Workflow
Caption: In Vivo Pharmacokinetic Study Workflow.
VI. Mechanism of Action: this compound as an Integrase Inhibitor (Hypothetical)
Assuming this compound is an integrase strand transfer inhibitor (INSTI) similar to other "-gravir" compounds, its mechanism of action would involve the inhibition of the HIV-1 integrase enzyme.
A. Signaling Pathway of HIV-1 Integrase and Inhibition by this compound
Caption: Inhibition of HIV-1 Integrase by this compound.
This document provides a foundational guide for the development and evaluation of a long-acting injectable formulation of this compound. All protocols and formulations should be optimized based on the specific properties of the molecule and the desired product profile.
References
Application Notes and Protocols for Asuptegravir Combination Therapy Experimental Design
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Asuptegravir is a novel inhibitor targeting the human immunodeficiency virus (HIV) integrase, a critical enzyme for viral replication.[1] By blocking the strand transfer step of viral DNA integration into the host genome, this compound effectively halts the viral life cycle.[1][2] Combination therapy is the cornerstone of modern HIV treatment, aiming to enhance antiviral efficacy, reduce the emergence of drug resistance, and minimize toxicity.[3][4] This document provides a detailed framework for the experimental design of this compound combination therapy, including in vitro and in vivo evaluation strategies. While specific experimental data for this compound is limited in publicly available literature, this guide presents standardized protocols and comparative data from other well-characterized integrase strand transfer inhibitors (INSTIs) to serve as a comprehensive resource for researchers.
Preclinical Evaluation of this compound Combination Therapy
The preclinical assessment of this compound in combination with other antiretroviral agents is crucial to determine its potential for clinical development. This involves a series of in vitro experiments to evaluate its antiviral activity, synergy, and resistance profile.
The initial step is to determine the intrinsic antiviral potency of this compound and its potential combination partners.
Table 1: Comparative In Vitro Antiviral Activity of HIV Integrase Inhibitors
| Integrase Inhibitor | IC50 (nM) | Cell Type | Virus Strain |
| Raltegravir | 2 - 7 | PBMCs, MT-4 | HIV-1 |
| Elvitegravir | 0.7 - 1.5 | Various | HIV-1, HIV-2, SIV |
| Dolutegravir | 0.51 | PBMCs | HIV-1 |
| Bictegravir | 1.5 - 2.4 | T-cell lines, Primary cells | HIV-1 |
| This compound | Data not available |
IC50 (Half-maximal inhibitory concentration) values are sourced from multiple studies and may vary depending on the specific assay conditions.
Protocol 1: HIV-1 Replication Assay
This protocol is designed to measure the ability of this compound and combination drugs to inhibit HIV-1 replication in cell culture.
Materials:
-
Target cells (e.g., PM1, MT-2, or peripheral blood mononuclear cells [PBMCs])
-
HIV-1 laboratory-adapted strains (e.g., NL4-3) or clinical isolates
-
This compound and other antiretroviral drugs
-
Cell culture medium and supplements
-
96-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
Seed target cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound and the combination drug(s) in cell culture medium.
-
Add the drug dilutions to the wells. Include a no-drug control.
-
Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 stock.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
At specific time points (e.g., day 3, 5, and 7 post-infection), collect supernatant from each well.
-
Quantify the amount of p24 antigen in the supernatant using an ELISA kit as a measure of viral replication.
-
Calculate the percent inhibition of viral replication for each drug concentration compared to the no-drug control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Evaluating the interaction between this compound and other antiretroviral agents is critical to identify synergistic, additive, or antagonistic combinations.
Table 2: Synergy Analysis of Raltegravir with Other Antiretrovirals
| Combination | Interaction | Method |
| Raltegravir + Tenofovir | Synergistic | Combination Index (CI) |
| Raltegravir + Emtricitabine | Synergistic | Combination Index (CI) |
| Raltegravir + Etravirine | Additive/Synergistic | MacSynergy II |
| Raltegravir + Darunavir | Additive/Synergistic | MacSynergy II |
This table presents representative data for raltegravir. Similar analyses are required for this compound.
Protocol 2: Checkerboard Assay for Synergy Analysis
The checkerboard assay is a common method to assess the in vitro synergy of two compounds.
Materials:
-
Materials from Protocol 1
-
Synergy analysis software (e.g., MacSynergy II, CalcuSyn)
Procedure:
-
Prepare serial dilutions of this compound (Drug A) and the combination drug (Drug B) horizontally and vertically, respectively, in a 96-well plate.
-
The plate will contain wells with single drugs in a range of concentrations, as well as wells with combinations of both drugs at varying concentrations.
-
Infect the target cells with HIV-1 as described in Protocol 1.
-
After incubation, measure viral replication (e.g., via p24 ELISA).
-
Analyze the data using a synergy analysis program to calculate combination indices (CI) or to generate synergy plots.
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
Understanding the potential for resistance development to this compound and its cross-resistance profile with other INSTIs is crucial.
Protocol 3: In Vitro Resistance Selection
This protocol aims to select for HIV-1 variants with reduced susceptibility to this compound.
Materials:
-
HIV-1 wild-type virus
-
Target cells (e.g., MT-2)
-
This compound
-
Cell culture flasks
-
DNA sequencing reagents and equipment
Procedure:
-
Culture target cells with HIV-1 in the presence of a starting concentration of this compound (typically at or slightly above the IC50).
-
Monitor viral replication by p24 ELISA.
-
When viral replication rebounds, harvest the virus and use it to infect fresh cells with an increased concentration of this compound.
-
Repeat this process for multiple passages.
-
Once a resistant virus population is established, isolate the viral DNA and sequence the integrase gene to identify mutations responsible for resistance.
-
The identified resistant variants should then be tested for cross-resistance to other INSTIs.
Clinical Trial Design for this compound Combination Therapy
The design of clinical trials for this compound combination therapy should follow a phased approach to systematically evaluate its safety, pharmacokinetics, and efficacy.
Initial clinical studies in healthy volunteers are designed to assess the safety, tolerability, and pharmacokinetic profile of this compound, both alone and in combination with other antiretrovirals.
Table 3: Key Pharmacokinetic Parameters for Selected Integrase Inhibitors
| Parameter | Raltegravir | Elvitegravir | Dolutegravir | Bictegravir | This compound |
| Tmax (h) | 1-4 | 2-4 | 2-3 | 2-4 | Data not available |
| t1/2 (h) | 9 | 9-14 | 14 | 17 | Data not available |
| Metabolism | UGT1A1 | CYP3A | UGT1A1, CYP3A | UGT1A1, CYP3A | Data not available |
| Booster | None | Cobicistat | None | None | Data not available |
Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life. Data is generalized from multiple sources.
Phase II trials are conducted in HIV-infected individuals to determine the optimal dose of this compound in a combination regimen and to gather preliminary data on its antiviral efficacy and safety. These are often randomized, controlled studies comparing different doses of this compound against a standard-of-care regimen.
Large-scale, randomized, double-blind, controlled Phase III trials are required to definitively establish the efficacy and safety of the this compound-containing combination regimen in a broader patient population. These trials typically compare the new regimen to a current standard-of-care regimen.
Visualizations
Caption: Mechanism of action of this compound on HIV-1 integrase.
Caption: Workflow for determining in vitro drug synergy.
Caption: Phased approach for clinical development of this compound.
References
- 1. A Novel Anti-HIV Active Integrase Inhibitor with a Favorable In Vitro Cytochrome P450 and Uridine 5'-diphospho-glucuronosyltransferase Metabolism Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Drug Interaction Guide: From HIV Prevention to Treatment - Clinical Guidelines Program [hivguidelines.org]
Asuptegravir: Detailed Synthesis and Purification Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis and purification methods for asuptegravir (GSK1265744), a potent HIV integrase inhibitor. The following application notes and protocols are based on published scientific literature and patent filings, offering a detailed guide for the laboratory-scale preparation of this important antiviral compound.
Introduction
This compound is a second-generation integrase strand transfer inhibitor (INSTI) that has demonstrated potent activity against HIV. Its complex chemical structure, featuring a densely functionalized pyridinone core and a chiral acyl oxazolidine (B1195125) moiety, necessitates a sophisticated and well-controlled synthetic strategy. This document outlines a novel and highly diastereoselective synthesis approach, followed by detailed purification protocols to obtain high-purity this compound suitable for research and development purposes.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a convergent approach that focuses on the construction of the key pyridinone core followed by a diastereoselective introduction of the acyl oxazolidine side chain. A notable synthesis was reported by Wang et al. in Organic Letters (2015), which forms the primary basis for the protocol described below.[1][2]
Synthetic Pathway Overview
The overall synthetic strategy involves the initial construction of a highly substituted pyridinone-carboxylic acid intermediate. This intermediate is then coupled with a chiral oxazolidinone auxiliary, followed by a diastereoselective reaction to install the acyl oxazolidine moiety. The final steps involve deprotection to yield this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of the Pyridinone Core
A key aspect of the synthesis is the efficient one-pot construction of the pyridinone-carboxylic acid intermediate.[2]
Materials:
-
Starting materials for the pyridinone ring system (e.g., substituted anilines, acrylates)
-
Reagents for cyclization and functional group manipulations
-
Appropriate solvents (e.g., DMF, toluene)
Procedure:
-
The synthesis commences with the reaction of appropriately substituted starting materials in a suitable solvent.
-
A series of condensation and cyclization reactions are carried out in a one-pot fashion to construct the densely functionalized pyridinone ring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, the pyridinone-carboxylic acid intermediate is isolated and purified. Purification may involve extraction, precipitation, and/or column chromatography.
Experimental Protocol: Diastereoselective Formation of the Acyl Oxazolidine Moiety
A critical step in the synthesis is the highly diastereoselective formation of the acyl oxazolidine moiety, which is crucial for the biological activity of this compound. This step leverages the chelation of the target molecule to a magnesium ion.[1][2]
Materials:
-
Pyridinone-carboxylic acid intermediate
-
Chiral oxazolidinone auxiliary
-
Coupling agents (e.g., carbodiimides)
-
Magnesium source (e.g., MgBr₂·OEt₂)
-
Acylating agent
-
Appropriate solvents (e.g., THF, dichloromethane)
Procedure:
-
The pyridinone-carboxylic acid is coupled with the chiral oxazolidinone auxiliary using a standard peptide coupling reagent.
-
The resulting intermediate is then treated with a magnesium salt to facilitate a chelation-controlled diastereoselective acylation.
-
The acylation is performed by the addition of a suitable acylating agent at a controlled temperature.
-
The reaction mixture is worked up, and the protected this compound is isolated.
Experimental Protocol: Final Deprotection
Procedure:
-
The protecting groups on the protected this compound are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis).
-
The crude this compound is then subjected to purification.
Purification of this compound
The purification of the final this compound compound is critical to ensure high purity and to isolate the desired crystalline form. Purification strategies typically involve a combination of chromatography and crystallization.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol: Chromatographic Purification
Chromatography is often employed as an initial purification step to remove major impurities.
Materials:
-
Crude this compound
-
Silica (B1680970) gel for column chromatography
-
Eluent system (e.g., a mixture of dichloromethane (B109758) and methanol, or ethyl acetate (B1210297) and hexanes)
Procedure:
-
Prepare a silica gel column of appropriate size.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Experimental Protocol: Crystallization
Crystallization is a crucial final step to obtain a specific polymorphic form of this compound with desired physicochemical properties. Patent literature often provides detailed procedures for obtaining specific crystalline forms. For instance, a patent for cabotegravir (B606451) sodium (a salt of this compound) describes methods for preparing its crystalline forms.[3]
General Crystallization Procedure:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.
-
Slowly cool the solution to induce crystallization. The cooling rate can influence crystal size and purity.
-
Alternatively, an anti-solvent can be added to the solution to promote precipitation of the crystalline solid.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the final, highly pure this compound.
Data Presentation
Quantitative data from the synthesis and purification steps should be meticulously recorded to ensure reproducibility and to track the efficiency of the process.
Table 1: Summary of a Representative this compound Synthesis Batch
| Step | Intermediate/Product | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) |
| 1 | Pyridinone-carboxylic acid | 10.0 | 8.5 | 85 | >95 |
| 2 | Protected this compound | 8.0 | 9.2 | 75 (over 2 steps) | >90 |
| 3 | Crude this compound | 9.0 | 6.5 | 72 | ~85 |
| 4 | Purified this compound | 6.5 | 5.5 | 85 | >98 |
| 5 | Crystalline this compound | 5.5 | 5.2 | 95 | >99.5 |
Note: The values presented in this table are illustrative and may vary depending on the specific reaction conditions and scale.
Conclusion
The synthesis and purification of this compound require careful execution of a multi-step synthetic sequence and well-defined purification protocols. The described methods, based on established literature, provide a robust framework for obtaining this potent HIV integrase inhibitor in high purity and yield. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and characterization data.
References
Asuptegravir: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asuptegravir is a potent and selective inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1] Its mechanism of action involves blocking the strand transfer step of proviral DNA integration into the host cell genome, thereby preventing the establishment of a productive infection. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at the discovery and characterization of novel anti-HIV agents.
Physicochemical Properties and Storage
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in HTS assays.
| Property | Value | Source |
| Molecular Weight | 445.42 g/mol | [1] |
| Formula | C₂₂H₂₁F₂N₃O₅ | [1] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months |
Mechanism of Action
This compound targets the HIV-1 integrase enzyme, which catalyzes two key reactions: 3'-processing and strand transfer. The primary mechanism of action for this compound and other integrase strand transfer inhibitors (INSTIs) is the chelation of divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme. This prevents the stable association of the integrase-viral DNA complex with the host chromosomal DNA, thereby inhibiting the strand transfer reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Asuptegravir Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Asuptegravir solubility during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved this compound in DMSO for my stock solution, but it precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening and how can I fix it?
A: This phenomenon, often called "crashing out," is common for hydrophobic compounds like many HIV integrase inhibitors when a concentrated DMSO stock is diluted into an aqueous buffer.[1] The rapid solvent exchange from a high-polarity organic solvent to a low-polarity aqueous environment causes the compound to exceed its solubility limit and precipitate.[2]
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.[2]
-
Optimize Dilution Technique: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution. Pre-warm the cell culture medium to 37°C and add the stock solution dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations.[1][2]
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[1]
-
Intermediate Dilution: Consider creating an intermediate dilution of your DMSO stock in the cell culture medium before the final dilution.[2]
Q2: My this compound solution looks fine initially, but I see a precipitate forming after a few hours or days in the incubator. What causes this delayed precipitation?
A: Delayed precipitation can occur due to several factors:
-
Changes in Media pH: The pH of cell culture media can shift over time due to cellular metabolism, which can affect the solubility of pH-sensitive compounds.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming less soluble complexes over time.[1]
-
Temperature Fluctuations: Even minor temperature changes can impact solubility over extended incubation periods.
Troubleshooting Steps:
-
Monitor Media pH: Regularly check the pH of your culture medium.
-
Consider Different Media Formulations: If interactions are suspected, trying a different basal media formulation might resolve the issue.[1]
-
Solubility in Assay Buffer: Test the solubility of this compound directly in the assay buffer over the time course of your experiment to identify any stability issues.
Q3: What alternative solvents or co-solvents can I use if DMSO is not suitable for my assay or if I'm still facing solubility issues?
A: While DMSO is a common choice due to its ability to dissolve a wide range of compounds, other solvents can be considered.[3] The choice of solvent should be carefully evaluated for its compatibility with the specific in vitro assay and cell type, as some solvents can be toxic or interfere with biological processes.[4]
| Solvent | Properties | Considerations for In Vitro Assays |
| Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that dissolves both polar and nonpolar compounds. Miscible with water and many organic solvents.[3] | Widely used for stock solutions. Typically used at final concentrations of <0.5% in cell-based assays to minimize toxicity. Can affect cell differentiation and has other biological effects. |
| Ethanol | A polar protic solvent. | Can be used for some compounds, but it is generally more toxic to cells than DMSO at similar concentrations. Evaporation can also be an issue. |
| Polyethylene (B3416737) Glycol 400 (PEG 400) | A low-molecular-weight grade of polyethylene glycol. | Often used as a co-solvent to improve the solubility of poorly water-soluble drugs. Generally considered to have low toxicity.[4] |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent. | Can be an effective solvent but is generally more toxic than DMSO and should be used with caution in cell-based assays. |
Note: Always perform a vehicle control experiment to ensure that the solvent at the final concentration does not affect the outcome of your assay.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
High-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Complete cell culture medium (pre-warmed to 37°C).
-
Sterile 96-well flat-bottom plate.
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at 600 nm.
Procedure:
-
Prepare a serial 2-fold dilution of the this compound DMSO stock in DMSO.
-
In a 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Add 2 µL of each DMSO dilution to the corresponding wells. Include a DMSO-only control.
-
Mix thoroughly by gentle pipetting.
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative measurement, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[1]
-
The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration.
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the solubility of this compound for in vitro assays.
Caption: Workflow for optimizing this compound solubility.
References
Technical Support Center: Asuptegravir Stability in Solution
Welcome to the technical support center for Asuptegravir. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments with this compound in solution.
Disclaimer: this compound is a novel HIV-1 integrase inhibitor.[1] Publicly available data on its specific stability profile is limited. The following guidance is based on general knowledge of the stability of similar compounds, such as other integrase inhibitors and antiviral agents, and established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the common factors that can affect the stability of this compound in solution?
A1: Based on the behavior of similar pharmaceutical compounds, the stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can often lead to the degradation of active pharmaceutical ingredients.[2]
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.[2]
-
Light: Exposure to ultraviolet (UV) or fluorescent light can cause photodegradation.[3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2][3]
-
Excipients: Interactions with other components in the formulation can potentially lead to instability.
Q2: I am observing a change in the color and clarity of my this compound solution. What could be the cause?
A2: A change in the color or the appearance of precipitation in your this compound solution is often an indicator of chemical degradation or poor solubility. This could be due to one or more of the factors mentioned in Q1. It is recommended to immediately investigate the cause by analyzing the solution for degradation products.
Q3: What analytical techniques are recommended for assessing the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for quantifying the active pharmaceutical ingredient and detecting degradation products.[4] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is invaluable for the identification and characterization of degradation products.[2][3]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in an Aqueous Buffer
-
Symptom: HPLC analysis shows a significant decrease in the main this compound peak area over a short period.
-
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inappropriate pH | Perform a pH stability study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and analyzing them over time to determine the optimal pH range for stability. |
| Oxidation | Prepare the solution using de-gassed buffers and consider adding an antioxidant. Store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Protect the solution from light by using amber vials or covering the container with aluminum foil. Conduct a photostability study to confirm light sensitivity. |
| Elevated Temperature | Store the solution at a lower temperature (e.g., 2-8 °C or -20 °C) and perform a temperature stability study to understand the effect of temperature on degradation kinetics. |
Issue 2: Appearance of Unknown Peaks in the Chromatogram
-
Symptom: New peaks, not present in the initial analysis, appear in the HPLC chromatogram of the this compound solution.
-
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Degradation Products | These are likely degradation products. Use LC-MS to determine the mass of the unknown peaks and elucidate their structures. This will help in understanding the degradation pathway. |
| Interaction with Excipients | If the solution contains other components, analyze a solution of this compound in a pure solvent to see if the peaks are still present. If not, investigate potential interactions with each excipient. |
| Contamination | Ensure proper cleaning of all glassware and equipment. Analyze a blank (solvent only) to rule out contamination from the analytical system. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Expose the solutions to the following stress conditions as recommended by ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: pH-Rate Profile Study
Objective: To determine the effect of pH on the stability of this compound.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add a known concentration of this compound to each buffer.
-
Store the solutions at a constant temperature (e.g., 40°C or 50°C).
-
At various time intervals, take samples from each solution.
-
Analyze the samples using a validated HPLC method to determine the concentration of this compound remaining.
-
Plot the logarithm of the remaining drug concentration versus time to determine the degradation rate constant (k) at each pH.
-
Plot log(k) versus pH to generate the pH-rate profile.
Summary of Potential Stability Profile of this compound Analogs
The following table summarizes common degradation behaviors observed for other HIV integrase inhibitors and antiviral drugs, which may provide insights into the potential stability of this compound.
| Condition | Observed Degradation for Similar Compounds | Primary Degradation Pathway | Analytical Consideration |
| Acidic | Significant degradation often observed.[2] | Hydrolysis of amide or ether linkages. | Requires a robust HPLC method with good peak shape for polar degradants. |
| Alkaline | Degradation is common.[2] | Hydrolysis, often at a different rate than acidic conditions. | Monitor for potential epimerization or rearrangement products. |
| Oxidative | Susceptibility varies depending on the chemical structure. | Formation of N-oxides, hydroxylation of aromatic rings. | Use of mass spectrometry is crucial for identification of oxidized products. |
| Photolytic | Can be a significant degradation pathway. | Photochemical reactions leading to complex mixtures of degradants. | Photodiode array (PDA) detector is useful to check for peak purity. |
| Thermal | Generally more stable, but degradation can occur at high temperatures. | Can accelerate other degradation pathways like hydrolysis. | Important to establish appropriate storage conditions. |
References
- 1. This compound | HIV-1 integrase inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of degradation products of saquinavir mesylate by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry and its application to quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
Technical Support Center: Asuptegravir Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Asuptegravir in antiviral assays. The information is tailored for scientists in the fields of virology and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational antiviral compound classified as an integrase strand transfer inhibitor (INSTI). It targets the human immunodeficiency virus-1 (HIV-1) integrase, a key enzyme responsible for integrating the viral DNA into the host cell's genome.[1][2] By blocking the strand transfer step of integration, this compound effectively halts the viral replication cycle, preventing the establishment of a productive infection.[3]
Q2: Which are the recommended primary antiviral assays for evaluating this compound?
For the initial evaluation of this compound, cell-based lentiviral vector assays are highly recommended. These assays utilize HIV-1-based lentiviral vectors that carry a reporter gene (e.g., luciferase or green fluorescent protein) to infect target cells. The inhibition of reporter gene expression directly correlates with the antiviral activity of the compound. Biochemical assays, such as those using homogeneous time-resolved fluorescence (HTRF), can also be employed to specifically measure the inhibition of the integrase enzyme's catalytic activity.[4]
Q3: What are the typical effective concentrations of this compound in vitro?
The effective concentration of this compound can vary depending on the specific cell line and virus strain used. However, in general, a 95% inhibitory concentration (IC95) is often observed in the nanomolar range for wild-type HIV-1. It is crucial to perform a dose-response curve to determine the precise IC50 and IC95 values in your specific experimental setup.
Q4: How should this compound stock solutions be prepared and stored?
Due to its high solubility, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. To maintain stability, it is advisable to prepare high-concentration stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at -80°C for long-term use. For short-term storage (up to one month), -20°C is acceptable.
Troubleshooting Guides
Problem 1: High Variability or Inconsistent IC50 Values
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound may precipitate in aqueous cell culture media at high concentrations. Visually inspect assay plates for any signs of precipitation. Ensure the final DMSO concentration is maintained at a non-toxic level (typically <0.5%) to aid solubility.[5] |
| Assay Condition Variability | Minor variations in cell density, multiplicity of infection (MOI), or incubation times can significantly affect IC50 values. Standardize all assay parameters and, if possible, perform experiments using the same batch of cells and viral stock. |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound. Use a fresh aliquot of the stock solution for each experiment and verify its activity against a known sensitive viral strain as a positive control. |
| Cell Line Health | Unhealthy or contaminated cells can lead to inconsistent results. Regularly check cell viability and test for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of the assay. |
Problem 2: Low Viral Titer or Poor Transduction Efficiency
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Low-Quality Plasmid DNA | The purity and integrity of the lentiviral vector and packaging plasmids are critical. Use high-quality, transfection-grade plasmid DNA. |
| Suboptimal Transfection | Transfection efficiency into packaging cells (e.g., HEK293T) can be a limiting factor. Optimize the DNA-to-transfection reagent ratio and ensure the packaging cells are healthy and at the appropriate confluency (70-80%). |
| Viral Particle Instability | Lentiviral particles are sensitive to storage conditions. Aliquot viral supernatants and store them at -80°C. Avoid repeated freeze-thaw cycles. |
| Inhibitory Components in Media | Some components in the cell culture media can inhibit viral transduction. If using serum, consider that some batches may have inhibitory effects. |
| Cell Sensitivity to Transduction Reagents | Reagents like Polybrene®, used to enhance transduction, can be toxic to certain cell types. Determine the optimal, non-toxic concentration for your specific cells or consider alternatives like DEAE dextran. |
Problem 3: Evidence of Drug Resistance
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Pre-existing Resistant Variants | The viral stock may contain pre-existing mutations in the integrase gene that confer resistance to this compound. |
| Emergence of Resistance During Culture | Prolonged culture in the presence of the drug can select for resistant variants. |
| Cross-Resistance | If using a viral strain with known resistance to other integrase inhibitors, it may exhibit cross-resistance to this compound. |
| Genotypic Analysis | Sequence the integrase gene of the viral stock to identify any known resistance mutations. Common resistance pathways for INSTIs involve mutations at positions like N155H, Q148, or Y143. |
| Phenotypic Analysis | Test this compound against a panel of viral strains with known INSTI resistance mutations to determine its resistance profile. |
Experimental Protocols
Protocol: Lentiviral Vector-Based Antiviral Assay
This protocol outlines a common method for determining the antiviral activity of this compound using a lentiviral vector system.
1. Cell Seeding:
-
Seed target cells (e.g., MT-4 or TZM-bl cells) in a 96-well plate at a density that will result in 50-70% confluency on the day of infection.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator overnight.
2. Compound Preparation:
-
Prepare a serial dilution of this compound in cell culture medium. It is recommended to perform a 10-point dilution series to generate a comprehensive dose-response curve.
-
Include appropriate controls: a "no-drug" control (vehicle, e.g., DMSO) and a positive control inhibitor (e.g., Raltegravir).
3. Infection:
-
Add the diluted this compound to the appropriate wells of the 96-well plate containing the target cells.
-
Add the lentiviral vector (e.g., carrying a luciferase reporter gene) to each well at a pre-determined multiplicity of infection (MOI).
-
Incubate the plate at 37°C for 48-72 hours.
4. Readout:
-
After the incubation period, measure the reporter gene activity according to the manufacturer's instructions (e.g., for a luciferase assay, add the luciferase substrate and measure luminescence).
5. Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the "no-drug" control.
-
Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol: Cytotoxicity Assay (Resazurin-based)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
1. Cell Seeding:
-
Seed target cells in a 96-well plate at the same density as in the antiviral assay.
-
Incubate overnight at 37°C.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium, mirroring the concentrations used in the antiviral assay.
-
Add the diluted compound to the cells and incubate for the same duration as the antiviral assay (48-72 hours).
3. Resazurin (B115843) Addition:
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce resazurin to the fluorescent resorufin.
4. Readout:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
5. Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50).
Data Presentation
Table 1: Illustrative Antiviral Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line | Virus Strain |
| IC50 | 15 nM | TZM-bl | HIV-1 NL4-3 |
| IC95 | 45 nM | TZM-bl | HIV-1 NL4-3 |
| CC50 | > 50 µM | TZM-bl | N/A |
| Selectivity Index (SI = CC50/IC50) | > 3333 | TZM-bl | N/A |
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of this compound, inhibiting HIV-1 integrase.
Troubleshooting Workflow for Low Viral Titer
Caption: Troubleshooting steps for addressing low lentiviral titers.
References
- 1. A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrase inhibitors enter trials in human volunteers | HIV i-Base [i-base.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of Asuptegravir
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of Asuptegravir. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during laboratory experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound, providing potential causes and actionable solutions.
Inferred Synthesis of this compound:
The synthetic strategy for this compound can be inferred from established routes for structurally similar HIV integrase inhibitors such as Dolutegravir and Cabotegravir. A plausible multi-step synthesis is outlined below and forms the basis for the troubleshooting guide.
Caption: Inferred synthetic workflow for this compound.
Step 1: Pyridinone Core Synthesis
Question: I am observing a low yield of the pyridinone intermediate. What are the likely causes and how can I improve it?
Answer:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.- Ensure the starting materials are of high purity and are added in the correct stoichiometric ratios. |
| Side Product Formation | - Analyze the crude product by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify major impurities.- Common side reactions include self-condensation of the acetoacetate or undesired reactions of the amine.- Adjust the reaction temperature; lower temperatures can sometimes improve selectivity.- Consider a different base or solvent system to minimize side reactions. |
| Degradation of Product | - The pyridinone core may be sensitive to prolonged exposure to harsh acidic or basic conditions.- Neutralize the reaction mixture promptly upon completion.- Minimize the time the product is exposed to high temperatures during workup and purification. |
Step 2: Tricyclic System Formation
Question: The cyclization to form the tricyclic intermediate is sluggish and gives a complex mixture of products. What should I investigate?
Answer:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inefficient Cyclization | - This key step is often sensitive to the choice of acid or base catalyst. Screen different catalysts (e.g., p-toluenesulfonic acid, acetic acid) and catalyst loading.- The reaction may require a specific temperature to proceed efficiently. Optimize the reaction temperature in small increments.- Ensure efficient removal of water or other small molecules formed during the condensation, for example, by using a Dean-Stark apparatus. |
| Stereochemical Issues | - If the amino alcohol is chiral, ensure its enantiomeric or diastereomeric purity is high, as impurities can lead to the formation of undesired stereoisomers.- The stereochemical outcome can sometimes be influenced by the solvent and temperature. |
| Low Purity of Starting Materials | - Impurities in the pyridinone intermediate or the amino alcohol can interfere with the cyclization.- Purify the starting materials before proceeding with this step. |
Step 3: Amide Coupling
Question: The final amide coupling reaction is not going to completion, and I am having difficulty purifying the final product. What can I do?
Answer:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Activation of Carboxylic Acid | - The choice of coupling agent is critical. If common coupling agents (e.g., DCC, EDC) are ineffective, consider using more potent ones like HATU or HBTU.- Ensure the reaction is performed under anhydrous conditions, as water can quench the activated acid.- Optimize the reaction temperature and time for the activation step. |
| Low Nucleophilicity of the Amine | - The trifluorobenzylamine may have reduced nucleophilicity. The addition of a non-nucleophilic base (e.g., DIEA) can help to deprotonate the amine and facilitate the reaction.- Ensure the trifluorobenzylamine is pure and free of hydrochloride salts, which would render it non-nucleophilic. |
| Purification Challenges | - this compound and unreacted starting materials may have similar polarities, making chromatographic separation difficult.- Explore different solvent systems for column chromatography.- Consider recrystallization from a suitable solvent system to purify the final product. An acid-base workup might also help to remove unreacted amine or acid. |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials for this compound synthesis?
A1: The purity and quality of starting materials are paramount for achieving high yields and a clean product profile. Key considerations include:
-
Substituted Acetoacetate: Should be free of self-condensation products and residual starting materials from its own synthesis.
-
Amino Alcohol: Enantiomeric/diastereomeric purity is critical for the stereochemical outcome of the final product.
-
Trifluorobenzylamine: Should be free of impurities such as the corresponding benzaldehyde (B42025) or dibenzylamine, which can lead to side products.
Q2: How can I effectively monitor the progress of the reactions?
A2: A combination of analytical techniques is recommended:
-
TLC: A quick and easy method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
HPLC: Provides quantitative data on reaction conversion and can detect the formation of impurities.
-
LC-MS: Useful for identifying the mass of the product and key intermediates, as well as for characterizing unknown impurities.
Q3: What are the common impurities encountered in this compound synthesis and how can they be controlled?
A3: Common impurities can arise from side reactions or unreacted starting materials.
| Impurity Type | Potential Source | Control Strategy |
| Over-alkylation Products | Amide coupling step | Use a controlled stoichiometry of the trifluorobenzylamine. |
| Diastereomers | Tricyclic system formation | Use a stereochemically pure amino alcohol. |
| Unreacted Intermediates | Incomplete reactions | Optimize reaction conditions (time, temperature, catalyst) and monitor for completion. |
Experimental Protocols
Detailed methodologies for key experimental steps are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and reagent batches.
Protocol 1: General Procedure for the Formation of the Tricyclic Intermediate
-
To a solution of the pyridinone intermediate (1.0 eq) in a suitable solvent (e.g., toluene, xylene), add the amino alcohol (1.1 - 1.2 eq) and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Final Amide Coupling
-
To a solution of the tricyclic intermediate (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM), add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the trifluorobenzylamine (1.1 eq) and continue to stir at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude this compound by flash column chromatography or recrystallization.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the key reaction steps to aid in experimental planning and comparison.
Table 1: Reaction Conditions for Tricyclic System Formation
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Toluene | Xylene | Acetonitrile |
| Catalyst | p-TsOH | Acetic Acid | Sc(OTf)₃ |
| Temperature (°C) | 110 | 140 | 80 |
| Reaction Time (h) | 12 - 16 | 8 - 12 | 18 - 24 |
| Typical Yield (%) | 65 - 75 | 70 - 80 | 60 - 70 |
Table 2: Conditions for Amide Coupling
| Parameter | Condition X | Condition Y | Condition Z |
| Coupling Agent | HATU | EDC/HOBt | T3P |
| Base | DIEA | NMM | Pyridine |
| Solvent | DMF | DCM | Acetonitrile |
| Temperature (°C) | 25 | 25 | 40 |
| Reaction Time (h) | 4 - 6 | 12 - 18 | 8 - 12 |
| Typical Yield (%) | 80 - 90 | 70 - 80 | 75 - 85 |
Mandatory Visualizations
Caption: A decision tree for troubleshooting the amide coupling step.
Technical Support Center: Investigating Off-Target Effects of Asuptegravir
Disclaimer: Asuptegravir is presumed to be a novel investigational integrase strand transfer inhibitor (INSTI). The following guidance is based on established methodologies for evaluating off-target effects of this drug class and is intended for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of integrase strand transfer inhibitors (INSTIs) like this compound?
A1: While INSTIs are designed to be highly specific for the HIV integrase enzyme, which has no human analog, class-wide off-target effects have been reported in clinical and preclinical studies.[1] These can include:
-
Metabolic disturbances: Weight gain is a notable concern with some INSTIs.[1][2]
-
Neuropsychiatric symptoms: Effects such as anxiety, insomnia, and depression have been associated with INSTI use.[1]
-
Renal effects: Slight elevations in creatinine (B1669602) have been observed, suggesting potential impacts on kidney function.[1]
-
Cardiovascular effects: Some studies have investigated the impact of INSTIs on platelet aggregation, a factor in cardiovascular disease, though evidence is not yet conclusive.
-
Reproductive and developmental health: Concerns have been raised regarding potential effects on fetal development.
Q2: We are observing unexpected cytotoxicity in our cell-based assays with this compound. How can we troubleshoot this?
A2: Unexpected cytotoxicity can arise from several factors. Consider the following troubleshooting steps:
-
Confirm drug concentration and purity: Ensure the correct concentration of this compound is being used and that the compound is of high purity.
-
Evaluate the vehicle control: The solvent used to dissolve this compound (e.g., DMSO) may have cytotoxic effects at certain concentrations. Run parallel experiments with the vehicle control alone.
-
Assess mitochondrial toxicity: Metabolic disturbances and cellular stress can be linked to mitochondrial dysfunction. Consider performing assays to measure mitochondrial membrane potential or oxygen consumption.
-
Investigate caspase activation: Determine if the observed cytotoxicity is due to apoptosis by measuring the activity of key caspases.
-
Consider cell line-specific effects: The observed cytotoxicity may be specific to the cell line being used. Test this compound in a panel of different cell lines to assess specificity.
Q3: How can we predict potential off-target binding of this compound?
A3: Predicting off-target interactions is a critical step in drug development. A combination of computational and experimental approaches is recommended:
-
In silico screening: Utilize computational models to screen this compound against a large database of known protein structures to identify potential off-target binding partners. These predictions are based on structural similarity to the known targets of other compounds.
-
Protein binding assays: Experimentally validate in silico hits using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and kinetics.
-
Thermal shift assays (DSF): This high-throughput method can be used to screen for this compound binding to a library of proteins by measuring changes in protein thermal stability upon ligand binding.
Troubleshooting Guides
Guide 1: Investigating Unexpected Gene Expression Changes
Issue: Microarray or RNA-Seq data reveals significant changes in the expression of genes unrelated to the known HIV lifecycle following this compound treatment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | Perform a kinome-wide activity screen (e.g., using a panel of recombinant kinases) to identify any unintended inhibition of cellular kinases by this compound. | Identification of specific off-target kinases, which can be correlated with the observed gene expression changes through pathway analysis. |
| Interaction with nuclear receptors | Conduct ligand binding assays for a panel of common nuclear receptors to assess for any unintended agonistic or antagonistic activity of this compound. | Determination if this compound directly modulates nuclear receptor activity, which could explain broad changes in gene transcription. |
| Induction of cellular stress pathways | Measure markers of cellular stress, such as the unfolded protein response (UPR) or oxidative stress, to determine if this compound is inducing a general stress response. | Confirmation of a generalized cellular stress response, which can lead to widespread changes in gene expression. |
Guide 2: Assessing Potential for Drug-Drug Interactions
Issue: Concerns about the potential for this compound to have off-target effects on drug-metabolizing enzymes, leading to drug-drug interactions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of Cytochrome P450 (CYP) enzymes | Perform in vitro CYP inhibition assays using human liver microsomes to determine the IC50 values of this compound for major CYP isoforms. | Quantitative data on the inhibitory potential of this compound on key drug-metabolizing enzymes, allowing for prediction of potential drug-drug interactions. |
| Induction of CYP enzymes | Treat primary human hepatocytes with this compound and measure changes in the expression and activity of major CYP isoforms. | Information on whether this compound is likely to induce its own metabolism or the metabolism of co-administered drugs. |
| Interaction with drug transporters | Utilize cell-based assays with overexpressed drug transporters (e.g., P-gp, BCRP) to assess if this compound is a substrate or inhibitor of these transporters. | Understanding of this compound's potential to affect the absorption, distribution, and excretion of other drugs. |
Quantitative Data Summary
Table 1: Hypothetical In Vitro Selectivity Profile of this compound
| Target | IC50 (nM) |
| On-Target | |
| HIV-1 Integrase | 5 |
| Potential Off-Targets | |
| RAG1/RAG2 Recombinase | >10,000 |
| Janus Kinase 1 (JAK1) | 8,500 |
| Cytochrome P450 3A4 | >50,000 |
| hERG Channel | 25,000 |
Table 2: Hypothetical Cellular Assay Results for this compound
| Assay | Cell Line | EC50 (nM) |
| Antiviral Activity | ||
| HIV-1 Replication | MT-4 | 10 |
| Cytotoxicity | ||
| Cell Viability | HepG2 | >100,000 |
| Mitochondrial Toxicity | HepG2 | 75,000 |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Screening
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested.
-
Kinase Panel: Utilize a commercial kinome screening service that offers a broad panel of purified, active human kinases.
-
Binding Assay: A common method is a competition binding assay where this compound competes with a known, labeled ligand for binding to each kinase.
-
Data Analysis: The percentage of inhibition of the labeled ligand binding is calculated for each kinase at each concentration of this compound. The results are often reported as the dissociation constant (Kd) or the percentage of inhibition at a specific concentration.
Protocol 2: V(D)J Recombination Inhibition Assay
Objective: To assess if this compound inhibits RAG1/RAG2-mediated V(D)J recombination, a potential off-target concern for integrase inhibitors.
Methodology:
-
Cell Line: Use a reporter cell line (e.g., Expi293F cells) that contains a plasmid with a recombination signal sequence (RSS) flanked reporter gene (e.g., GFP).
-
Transfection: Co-transfect the cells with plasmids expressing RAG1 and RAG2.
-
Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Flow Cytometry: After a suitable incubation period, analyze the cells by flow cytometry to quantify the percentage of GFP-positive cells, which indicates successful V(D)J recombination.
-
Data Analysis: Compare the percentage of GFP-positive cells in this compound-treated samples to a vehicle-treated control to determine the extent of inhibition.
Visualizations
Caption: Workflow for Investigating this compound Off-Target Effects.
Caption: Hypothetical Off-Target Kinase Inhibition Pathway for this compound.
References
Technical Support Center: Overcoming Asuptegravir Resistance
Welcome to the Technical Support Center for Asuptegravir. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this compound (also known as Cabotegravir or GSK1265744) resistance in HIV-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, a crucial component for viral replication. Specifically, this compound binds to the active site of the integrase enzyme, preventing the transfer of the viral DNA into the host cell's genome.[1][2][3][4] This action effectively halts the HIV-1 life cycle.
Q2: What are the primary resistance mutations associated with this compound?
Resistance to this compound is primarily associated with mutations in the HIV-1 integrase gene. While single mutations generally do not confer high-level resistance, the accumulation of multiple mutations is required.[5] Key mutations that have been observed in clinical trials and in vitro studies include:
-
Primary mutations: G118R, Q148H/K/R, N155H, and R263K. These mutations can reduce susceptibility to this compound on their own.
-
Accessory mutations: M50I, L74F/M, T97A, E138K, and G140A/C/S. These mutations often appear in combination with primary mutations and can further decrease susceptibility.
Q3: How does resistance to other integrase inhibitors affect susceptibility to this compound?
There is a degree of cross-resistance among integrase inhibitors. Viruses with resistance mutations to first-generation INSTIs like raltegravir (B610414) and elvitegravir (B1684570) may show reduced susceptibility to this compound. For instance, the Q148 pathway in combination with other mutations can lead to broad cross-resistance. However, second-generation INSTIs like this compound generally have a higher genetic barrier to resistance compared to first-generation drugs.
Q4: What are the recommended methods for detecting this compound resistance?
Both genotypic and phenotypic assays are used to detect resistance to this compound.
-
Genotypic Assays: These tests detect specific mutations in the integrase gene. This is the preferred method due to its lower cost, faster turnaround time, and high sensitivity.
-
Phenotypic Assays: These assays measure the concentration of the drug required to inhibit viral replication in a laboratory setting. They provide a direct measure of how mutations affect drug susceptibility.
Troubleshooting Guide
Issue: Unexpected loss of this compound efficacy in in vitro experiments.
Possible Cause 1: Emergence of Resistance Mutations.
-
Troubleshooting Steps:
-
Perform Genotypic Resistance Testing: Sequence the integrase gene of the viral strain to identify any known resistance-associated mutations.
-
Perform Phenotypic Resistance Testing: Determine the fold change in the half-maximal inhibitory concentration (IC50) compared to a wild-type virus to quantify the level of resistance.
-
Investigate Alternative Compounds: If high-level resistance is confirmed, consider testing the efficacy of other second-generation INSTIs, such as bictegravir (B606109) or dolutegravir, which may have different resistance profiles.
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Troubleshooting Steps:
-
Verify Drug Concentration: Ensure the correct concentration of this compound is being used in the assay.
-
Check Cell Viability: Confirm that the cell line used for the assay is healthy and viable.
-
Optimize Assay Protocol: Review and optimize the experimental protocol, including incubation times and viral input.
-
Data Presentation
Table 1: Fold Change in this compound (Cabotegravir) Susceptibility for Single Integrase Mutations.
| Mutation | Median Fold Change in IC50 | Number of Isolates |
| G118R | 8.0 | 3 |
| Q148R | 4.1 | 11 |
| G140R | 3.8 | 2 |
| Q148K | 3.1 | 3 |
| R263K | 2.5 | 8 |
| S153Y | 2.2 | 4 |
| N155H | 2.1 | 14 |
| Q148H | 1.9 | N/A |
Data compiled from a regularized regression analysis of in vitro susceptibility data.
Table 2: Fold Change in this compound (Cabotegravir) Susceptibility for Combinations of Integrase Mutations.
| Mutation Combination | Mean Fold Change in IC50 |
| Single RAMs | 3.3 |
| Double RAMs | 9.5 |
| Triple RAMs | 47.0 |
RAMs: Resistance-Associated Mutations. Data from phenotypic analysis of clinical isolates.
Experimental Protocols
Protocol 1: HIV-1 Integrase Genotypic Resistance Testing
This protocol outlines the general steps for identifying resistance mutations in the HIV-1 integrase gene.
-
Sample Collection: Collect plasma from the patient or supernatant from cell culture. A viral load of >500-1000 copies/mL is generally required for successful amplification.
-
RNA Extraction: Extract viral RNA from the plasma or supernatant using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR (RT-PCR):
-
Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.
-
Amplify the integrase gene region of the cDNA using specific primers. Nested PCR may be used to increase sensitivity.
-
-
DNA Sequencing:
-
Purify the PCR product.
-
Sequence the amplified integrase gene using Sanger sequencing or next-generation sequencing (NGS).
-
-
Sequence Analysis:
-
Compare the obtained sequence to a wild-type HIV-1 reference sequence to identify mutations.
-
Use a drug resistance database (e.g., Stanford University HIV Drug Resistance Database) to interpret the clinical significance of the identified mutations.
-
Protocol 2: HIV-1 Integrase Phenotypic Resistance Assay (Recombinant Virus Assay)
This protocol describes a common method for determining the phenotypic susceptibility of HIV-1 to integrase inhibitors.
-
Vector Preparation:
-
Clone the patient-derived or site-directed mutagenized integrase gene into an HIV-1 vector that lacks the integrase gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).
-
-
Virus Production:
-
Co-transfect a suitable cell line (e.g., 293T cells) with the integrase-containing vector and a vector expressing the HIV-1 envelope protein (to produce pseudotyped viruses).
-
Harvest the virus-containing supernatant after 48-72 hours.
-
-
Antiviral Assay:
-
Seed target cells (e.g., MT-4 cells or TZM-bl cells) in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with the recombinant virus.
-
Incubate for 48-72 hours.
-
-
Data Analysis:
-
Measure the reporter gene activity (e.g., luminescence or fluorescence).
-
Calculate the drug concentration that inhibits viral replication by 50% (IC50).
-
Determine the fold change in IC50 by dividing the IC50 of the mutant virus by the IC50 of a wild-type control virus.
-
Visualizations
References
Asuptegravir formulation challenges for in vivo studies
Welcome to the technical support center for Asuptegravir formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the formulation of this compound for in vivo studies. Given that this compound is a solid compound with limited aqueous solubility, this guide focuses on strategies to enhance its bioavailability for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in vivo studies?
The primary challenge in formulating this compound for in vivo studies stems from its poor aqueous solubility. Like many modern drug candidates, compounds with low water solubility often exhibit low and variable oral bioavailability.[1][2][3] This can lead to underestimation of the compound's potency in efficacy studies and inconsistent results in pharmacokinetic and toxicological assessments. Key formulation-related hurdles include:
-
Low Dissolution Rate: The rate at which solid this compound dissolves in gastrointestinal fluids may be too slow to allow for complete absorption.
-
Poor Bioavailability: Limited dissolution leads to a small fraction of the administered dose reaching systemic circulation.[2]
-
High Variability: Inconsistent absorption can result from physiological variables such as food effects and gastrointestinal pH.
-
Precipitation: Formulations that achieve a supersaturated state of the drug in the gastrointestinal tract risk precipitation back into a less absorbable form.[3]
Q2: What initial physicochemical characterization is essential before developing a formulation for this compound?
A thorough pre-formulation assessment is critical for selecting an appropriate formulation strategy. While specific data for this compound is not widely published, the following parameters are crucial to determine experimentally for any poorly soluble drug:
-
Aqueous Solubility: Determining the solubility at different pH values (e.g., 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract) is fundamental.
-
pKa: Identifies the ionization state of the molecule at different pHs, which influences solubility and permeability.
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) indicate the lipophilicity of the compound, which affects its permeability across biological membranes.
-
Solid-State Properties: Characterization using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) is important to understand the compound's crystallinity, melting point, and thermal stability.
Q3: What are the common formulation strategies for poorly soluble compounds like this compound?
Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. The choice of strategy depends on the compound's specific properties and the goals of the in vivo study. Common approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanomilling can improve the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution.
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents can improve absorption by utilizing lipid absorption pathways. This includes self-emulsifying drug delivery systems (SEDDS).
-
Co-solvents: Using a mixture of solvents to dissolve the drug for liquid dosing. However, precipitation upon dilution in aqueous fluids is a major concern.
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can increase solubility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no exposure after oral dosing. | Poor aqueous solubility and slow dissolution of the crystalline drug. | Consider formulating an amorphous solid dispersion or a lipid-based formulation to enhance solubility and dissolution. For initial screening, a solution in a co-solvent system can be used, but be mindful of potential precipitation. |
| High variability in plasma concentrations between animals. | Inconsistent dissolution, food effects, or precipitation of the drug in the GI tract. | A robust formulation such as a self-emulsifying drug delivery system (SEDDS) can reduce variability. Ensure consistent dosing procedures, including fasting protocols for the animals. |
| Drug precipitation observed when preparing a liquid formulation. | The drug is supersaturated in the dosing vehicle or precipitates upon contact with aqueous fluids. | For co-solvent systems, carefully select solvents that can maintain the drug in solution upon dilution. For lipid-based systems, ensure the formulation forms a stable emulsion or microemulsion upon dispersion. |
| Crystallization of the drug in an amorphous solid dispersion over time. | The polymer is not effectively inhibiting crystallization, or the drug loading is too high. | Screen different polymers and drug loadings to find a stable amorphous system. Store the formulation under appropriate temperature and humidity conditions. |
Quantitative Data Summary
While specific experimental data for this compound is limited in the public domain, the table below provides typical values for a poorly soluble compound that would guide formulation development.
| Parameter | Typical Value/Range for a Poorly Soluble Drug | Significance for Formulation |
| Molecular Weight | 445.42 g/mol (this compound) | Influences diffusion and permeability. |
| Aqueous Solubility | < 10 µg/mL | Indicates the need for solubility enhancement techniques. |
| LogP | > 3 | High lipophilicity suggests good permeability but poor aqueous solubility (potential BCS Class II). |
| pKa | Varies (if ionizable) | Determines how solubility changes with pH in the gastrointestinal tract. |
| Melting Point (Tm) | > 150 °C | A high melting point can indicate strong crystal lattice energy, making dissolution more difficult. |
| Solubility in DMSO | 10 mM (this compound) | Useful for in vitro assays but not suitable for in vivo dosing due to toxicity. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Volatile organic solvent (e.g., acetone, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and polymer (e.g., 1:4 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
A thin film will form on the wall of the flask. Further dry the film under vacuum at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
Scrape the dried film and collect the resulting powder.
-
Characterize the solid dispersion for its amorphous nature using XRPD and for its dissolution properties.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation of this compound that forms a microemulsion upon gentle agitation in aqueous media.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ lipophile WL 1349)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-solvent (e.g., Transcutol® HP)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components.
-
Construct a ternary phase diagram to identify the concentration ranges of oil, surfactant, and co-solvent that lead to the formation of a stable microemulsion.
-
Based on the phase diagram, select a composition (e.g., 30% oil, 40% surfactant, 30% co-solvent).
-
Add the required amount of this compound to the pre-mixed vehicle and stir until the drug is completely dissolved. Gentle heating may be applied if necessary.
-
To test the self-emulsification properties, add a small amount of the formulation to water in a glass beaker with gentle stirring.
-
Observe the formation of a clear or slightly opalescent microemulsion.
-
Characterize the resulting microemulsion for droplet size and stability.
Visualizations
Caption: A decision workflow for selecting a suitable formulation strategy for a poorly soluble compound like this compound.
Caption: A simplified diagram showing the mechanism of action of this compound as an HIV integrase inhibitor.
References
Technical Support Center: Asuptegravir Analytical Method Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for asuptegravir.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating an analytical method for this compound?
A1: According to guidelines from regulatory bodies like the International Council on Harmonisation (ICH), the core validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][2][3]
Q2: How do I choose between HPLC-UV and LC-MS/MS for this compound analysis?
A2: The choice depends on the required sensitivity and selectivity. LC-MS/MS is generally preferred for bioanalytical studies requiring high sensitivity to measure low concentrations of this compound in biological matrices like plasma.[4][5] HPLC-UV may be suitable for routine quality control of bulk drug substances or pharmaceutical dosage forms where concentrations are higher.
Q3: What is a stability-indicating method and why is it important for this compound?
A3: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This is crucial for determining the shelf-life and storage conditions of this compound and its formulations.
Q4: What are common challenges in validating analytical methods for antiretroviral drugs like this compound?
A4: Common challenges include achieving the desired sensitivity, managing matrix effects in biological samples, preventing degradation of the analyte during sample processing, and ensuring the method is robust enough to be transferred between different laboratories or instruments.
Troubleshooting Guide
Specificity & Selectivity
Q: I am observing interfering peaks at or near the retention time of this compound. What should I do?
A:
-
Possible Causes:
-
Contamination from solvents, glassware, or the instrument.
-
Interference from excipients in the formulation or endogenous components in the biological matrix.
-
Degradation of this compound during sample preparation or analysis.
-
-
Troubleshooting Steps:
-
Analyze Blanks: Inject a series of blank samples (mobile phase, extraction solvent, matrix without analyte) to pinpoint the source of the interfering peak.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between this compound and the interfering peak.
-
Review Sample Preparation: Ensure the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction) is effective in removing interfering substances.
-
Check for Degradation: Prepare samples and analyze them immediately to minimize potential degradation. Compare with freshly prepared standards.
-
Linearity
Q: My calibration curve for this compound has a poor correlation coefficient (r² < 0.999). What could be the issue?
A:
-
Possible Causes:
-
Inaccurate preparation of standard solutions.
-
Inappropriate concentration range for the calibration curve.
-
Detector saturation at high concentrations.
-
Issues with the integration of chromatographic peaks.
-
-
Troubleshooting Steps:
-
Verify Standard Preparation: Prepare a fresh set of calibration standards and re-run the analysis. Ensure accurate pipetting and dilutions.
-
Adjust Concentration Range: The linear range should be appropriate for the expected concentrations in the samples. You may need to narrow or shift the range.
-
Check for Detector Saturation: If the curve flattens at the higher end, dilute the high-concentration standards and re-inject.
-
Optimize Peak Integration: Manually review the peak integration parameters to ensure consistency across all calibration points.
-
Accuracy & Precision
Q: The recovery of my quality control (QC) samples is consistently low/high, or my precision (%RSD) is poor.
A:
-
Possible Causes:
-
Inconsistent sample preparation, especially volumetric errors during extraction or dilution.
-
Instability of this compound in the sample matrix or analytical solution.
-
Instrumental variability (e.g., inconsistent injection volume).
-
Matrix effects (ion suppression or enhancement in LC-MS/MS).
-
-
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure consistent vortexing times, centrifugation speeds, and evaporation steps. Use calibrated pipettes.
-
Evaluate Analyte Stability: Perform stability tests of this compound in the matrix at different conditions (e.g., room temperature, freeze-thaw cycles) to ensure it is not degrading during the process.
-
Perform System Suitability Tests: Before running the validation batch, perform system suitability tests to confirm the instrument is performing correctly.
-
Investigate Matrix Effects: If using LC-MS/MS, infuse a standard solution of this compound post-column while injecting an extracted blank matrix to observe any ion suppression or enhancement at the retention time of the analyte.
-
Quantitative Data Summary
The following tables represent typical data for a validated LC-MS/MS method for the quantification of this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 2000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0018 |
| Correlation Coefficient (r²) | > 0.999 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
|---|---|---|---|---|---|
| LLOQ | 1 | 98.5 | 8.2 | 99.1 | 9.5 |
| Low (LQC) | 3 | 101.2 | 5.1 | 100.5 | 6.3 |
| Medium (MQC) | 100 | 99.8 | 3.5 | 101.0 | 4.2 |
| High (HQC) | 1500 | 102.1 | 2.8 | 101.5 | 3.9 |
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., this compound-d4).
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate/vial and inject into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1.5 minutes.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: [Precursor ion] > [Product ion]
-
This compound-d4 (IS): [Precursor ion] > [Product ion]
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
Visualizations
References
- 1. wjarr.com [wjarr.com]
- 2. iosrphr.org [iosrphr.org]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asuptegravir Production for Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of Asuptegravir for research purposes. The information provided is based on established principles of chemical synthesis, scale-up, and analytical validation for antiviral compounds of a similar class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational integrase strand transfer inhibitor (INSTI). It is designed to block the catalytic activity of HIV integrase, an enzyme essential for the replication of HIV by inserting the viral DNA into the host cell's genome. By inhibiting this process, this compound prevents the establishment of chronic infection.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of complex organic molecules like this compound can present several challenges. These often include:
-
Maintaining high reaction yields and purity.
-
Managing temperature control in larger reaction vessels.
-
Ensuring efficient mixing and mass transfer.
-
The cost and handling of specialized reagents and catalysts at a larger scale.[1]
-
Effective purification of the final product to remove impurities.[1]
Q3: Which analytical methods are recommended for quality control of this compound?
A robust quality control strategy is crucial. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying the active pharmaceutical ingredient (API).[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying impurities and degradation products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and for quantitative analysis (qNMR).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify functional groups and for raw material identification.[2]
-
X-Ray Diffraction (XRD): For characterizing the crystalline form of the solid API.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | Incomplete reaction; Side reactions occurring; Sub-optimal reaction conditions (temperature, pressure, catalyst concentration). | Monitor reaction progress using in-process controls (e.g., TLC, HPLC). Optimize reaction parameters. Ensure high purity of starting materials and reagents. |
| High Impurity Levels | Incomplete reaction; Degradation of product or intermediates; Side reactions. | Re-evaluate the purification strategy (e.g., recrystallization, column chromatography).[1] Identify the structure of major impurities using LC-MS to understand their origin. Adjust reaction conditions to minimize side product formation. |
| Inconsistent Crystal Form (Polymorphism) | Variations in crystallization conditions (solvent, temperature, agitation rate). | Develop a controlled crystallization process.[1] Characterize the desired polymorph using techniques like XRD and Differential Scanning Calorimetry (DSC). |
| Poor Solubility of Intermediates | The chemical nature of the synthetic intermediates. | Screen for appropriate solvent systems. Consider the use of co-solvents or adjusting the pH. |
| Product Degradation | Exposure to light, heat, oxygen, or incompatible pH conditions.[4] | Conduct forced degradation studies to identify degradation pathways.[4] Implement appropriate protective measures during synthesis and storage (e.g., use of inert atmosphere, protection from light). |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Reverse-Phase HPLC (RP-HPLC)
This method is intended for the quantitative determination of this compound purity and the detection of process-related impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound reference standard
-
Sample of synthesized this compound
-
Methanol (B129727) (for sample preparation)
2. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Gradient Program | 5% B to 95% B over 20 minutes |
3. Procedure:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Prepare the sample solution of the synthesized this compound in methanol at a similar concentration.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms to determine the peak area of this compound and any impurities.
-
Calculate the purity of the sample based on the relative peak areas.
Protocol 2: Identification of Impurities by LC-MS
This protocol outlines the general procedure for identifying unknown impurities in a sample of this compound.
1. Instrumentation:
-
Liquid chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
2. Procedure:
-
Utilize the same chromatographic method as in Protocol 1 to separate the components of the sample.
-
Direct the eluent from the HPLC into the mass spectrometer.
-
Acquire mass spectra for all detected peaks.
-
Analyze the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.
-
Use this data to propose structures for the unknown impurities.
Visualizations
This compound Mechanism of Action: Inhibition of HIV Integrase
References
- 1. Large-Scale Synthesis of Glecaprevir - ChemistryViews [chemistryviews.org]
- 2. jocpr.com [jocpr.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Physicochemical Stability of Doravirine (Pifeltro®): Characterization of Main Degradation Products and Assessment of Stability of Tablets Repackaged in Single-Dose Unit Containers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Asuptegravir vs. Dolutegravir: A Comparative In Vitro Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two potent HIV-1 integrase strand transfer inhibitors (INSTIs), asuptegravir (GSK1265744) and dolutegravir (B560016). The data presented herein is compiled from various in vitro studies to offer a comprehensive overview of their antiviral efficacy, resistance profiles, and mechanisms of action.
Executive Summary
This compound and dolutegravir are structurally related second-generation INSTIs that have demonstrated significant potency against wild-type HIV-1 and strains resistant to earlier-generation integrase inhibitors. Both drugs target the strand transfer step of HIV-1 integration, a critical process for viral replication. While both compounds exhibit robust antiviral activity, subtle differences in their in vitro performance against specific resistant mutants and their biochemical properties have been observed. This guide aims to delineate these differences through a systematic presentation of available in vitro data.
Data Presentation: Quantitative Efficacy
The following tables summarize the in vitro antiviral activity of this compound and dolutegravir against wild-type HIV-1 and various INSTI-resistant strains.
Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1
| Compound | Assay Type | Cell Line | Virus Strain | Potency Metric | Value (nM) | Protein Binding Adjustment |
| This compound | Single-cycle infectivity | TZM-bl | Clade B | EC50 | 0.28 | - |
| Single-cycle infectivity | PBMCs | HIV-1 Ba-L | EC50 | 0.22 | - | |
| Biochemical | - | Recombinant Integrase | IC50 | 3.0 | - | |
| Biochemical | - | Recombinant Integrase | Protein-Adjusted IC50 | 102 | 408-fold shift | |
| Dolutegravir | Single-cycle infectivity | TZM-bl | HIV-1 NL4-3 | EC50 | 1.3 | - |
| Biochemical | - | Recombinant Integrase | IC50 | 2.7 | - | |
| Biochemical | - | Recombinant Integrase | Protein-Adjusted IC50 | 38 | 75-fold shift |
Table 2: In Vitro Activity against INSTI-Resistant HIV-1 Variants
| Integrase Mutation(s) | This compound (Fold Change in EC50) | Dolutegravir (Fold Change in EC50) |
| Y143R | <2 | <2 |
| N155H | <2 | <2 |
| Q148K | ~5.6 | Modest activity retained |
| Q148R | ~5.1 | Modest activity retained |
| G140S + Q148H | <6.1 | Modest activity retained |
| T97A + Y143C | >5000 (for HIV-2) | High-level resistance (for HIV-2) |
| E92Q + N155H | Moderate resistance (for HIV-2) | 2-fold (for HIV-1) |
| G140S + Q148R | Moderate resistance (for HIV-2) | 4-fold (for HIV-1) |
Note: Direct comparative data for all mutants in the same study is limited. The fold changes are compiled from multiple sources and should be interpreted with caution.
Experimental Protocols
Single-Cycle Infectivity Assay
This cell-based assay is utilized to determine the concentration of the inhibitor required to block 50% of viral replication in a single round of infection (EC50).
a. Materials:
-
Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene).
-
Virus: Pseudotyped HIV-1 particles (e.g., VSV-G pseudotyped NL4-3) or replication-competent virus stocks.
-
Compounds: this compound and dolutegravir dissolved in DMSO.
-
Reagents: Cell culture medium (e.g., DMEM with 10% FBS), luciferase assay reagent.
b. Protocol:
-
Seed TZM-bl cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound and dolutegravir in cell culture medium.
-
Remove the culture medium from the cells and add the diluted compounds.
-
Add a predetermined amount of virus to each well.
-
Incubate the plates for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control (no drug) and determine the EC50 value using a dose-response curve.
Biochemical Strand Transfer Assay
This in vitro assay measures the ability of the compounds to inhibit the strand transfer activity of purified recombinant HIV-1 integrase (IC50).
a. Materials:
-
Enzyme: Purified recombinant HIV-1 integrase.
-
Substrates: Oligonucleotide mimicking the processed viral DNA 3'-end (donor DNA) and a target DNA. Substrates are often labeled (e.g., with biotin (B1667282) or a fluorophore) for detection.
-
Compounds: this compound and dolutegravir dissolved in DMSO.
-
Reagents: Assay buffer (containing divalent cations like Mg2+ or Mn2+), detection reagents (e.g., streptavidin-HRP and a colorimetric substrate).
b. Protocol:
-
Coat a 96-well plate with streptavidin and then add the biotinylated donor DNA.
-
Add the purified HIV-1 integrase to the wells, allowing it to bind to the donor DNA.
-
Add serial dilutions of this compound and dolutegravir to the wells and incubate to allow for inhibitor binding to the integrase-DNA complex.
-
Initiate the strand transfer reaction by adding the target DNA.
-
Incubate to allow the integration reaction to proceed.
-
Detect the integrated product using a detection system (e.g., an antibody against a tag on the target DNA followed by a colorimetric or chemiluminescent substrate).
-
Measure the signal and calculate the percent inhibition for each drug concentration to determine the IC50 value.
Mandatory Visualizations
Caption: HIV-1 Integration Pathway and Point of Inhibition by this compound and Dolutegravir.
Caption: Experimental Workflows for Determining In Vitro Efficacy.
Comparative Analysis of HIV-1 Integrase Inhibitor Resistance Profiles: Cabotegravir vs. Asuptegravir
A comprehensive review of the available data on the resistance profiles of the second-generation integrase strand transfer inhibitor (INSTI) cabotegravir (B606451). At present, publicly available data on the resistance profile of asuptegravir is insufficient for a direct comparison.
This guide provides a detailed analysis of the resistance profile of cabotegravir, a key second-generation HIV-1 integrase strand transfer inhibitor (INSTI). While the initial intent was to compare cabotegravir with this compound, a thorough search of scientific literature and databases revealed a lack of sufficient public information on this compound's resistance profile. Therefore, this document will focus on presenting a comprehensive overview of cabotegravir resistance, supported by experimental data and methodologies, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Cabotegravir: A High Genetic Barrier to Resistance
Cabotegravir (CAB) is a second-generation INSTI that has demonstrated a high genetic barrier to the development of resistance.[1] Unlike first-generation INSTIs, such as raltegravir (B610414) and elvitegravir (B1684570), single mutations in the HIV-1 integrase enzyme are generally not sufficient to cause clinically significant resistance to cabotegravir.[1] The development of resistance to cabotegravir typically requires the accumulation of multiple mutations.[2]
Key Resistance-Associated Mutations (RAMs)
In vitro and in vivo studies have identified several key RAMs associated with reduced susceptibility to cabotegravir. The most prominent pathways involve mutations at positions Q148, N155, and R263 of the integrase enzyme.
The Q148 pathway is considered a major route for high-level resistance to cabotegravir. The primary mutation Q148R/K/H, often in combination with secondary mutations such as G140S/A, can lead to significant decreases in cabotegravir susceptibility.[3] In fact, the development of Q148R/K with cabotegravir can result in high-level cross-resistance to all INSTIs.[3]
The N155H mutation is another significant RAM that can reduce susceptibility to cabotegravir, although generally to a lesser extent than the Q148 pathway mutations.[4]
The R263K mutation , while primarily associated with dolutegravir (B560016) resistance, can also be selected by cabotegravir and contributes to reduced susceptibility.[3]
Cross-Resistance Profile
A critical aspect of any new antiretroviral agent is its cross-resistance profile with existing drugs. Cabotegravir generally maintains activity against viruses with resistance to first-generation INSTIs. However, high-level cross-resistance can be observed, particularly in viruses harboring the Q148R/K mutation in combination with other secondary mutations.[3] Studies have shown that treatment-emergent INSTI resistance with cabotegravir can lead to significant cross-resistance with dolutegravir.[4]
Quantitative Analysis of Cabotegravir Resistance
The following table summarizes the in vitro susceptibility of various HIV-1 integrase mutant viruses to cabotegravir, presented as fold change (FC) in 50% effective concentration (EC50) or inhibitory concentration (IC50) compared to wild-type virus.
| Integrase Mutation(s) | Fold Change (FC) in EC50/IC50 for Cabotegravir | Reference |
| R263K | < 3-fold (low-level) | [3] |
| Q148R/K | High-level | [3] |
| N155H | Significant reduction in susceptibility | [4] |
| G140S + Q148H | Reduced susceptibility | [2] |
| E138K + Q148R | Reduced susceptibility | [5] |
Experimental Methodologies
The data presented in this guide are derived from various in vitro and in vivo experimental protocols designed to assess antiviral drug resistance.
In Vitro Resistance Selection Studies
A common method to identify potential resistance mutations is through in vitro resistance selection studies. This involves passaging HIV-1 in the presence of increasing concentrations of the antiretroviral drug in cell culture.[3] This process encourages the selection and growth of viral variants with reduced susceptibility to the drug. The integrase region of the resistant viruses is then sequenced to identify the mutations responsible for the resistance phenotype.
Phenotypic Susceptibility Assays
Phenotypic assays are used to quantify the level of resistance. These assays measure the concentration of a drug required to inhibit viral replication by 50% (EC50 or IC50). Recombinant viruses containing specific site-directed mutations in the integrase gene are generated. The susceptibility of these mutant viruses to the drug is then compared to that of the wild-type virus. The result is expressed as a fold change in EC50/IC50.
Genotypic Analysis
Genotypic analysis involves sequencing the HIV-1 integrase gene from patient-derived samples to identify known resistance-associated mutations. This information, often interpreted using algorithms like the Stanford University HIV Drug Resistance Database, can predict the level of resistance to various INSTIs.
Visualizing Experimental Workflows and Resistance Pathways
To further elucidate the processes involved in resistance assessment and development, the following diagrams are provided.
Figure 1. A generalized workflow for assessing antiviral resistance.
Figure 2. Simplified pathways of HIV-1 INSTI resistance development.
Conclusion
Cabotegravir demonstrates a robust resistance profile characterized by a high genetic barrier to resistance. While single mutations are generally insufficient to confer significant resistance, the accumulation of multiple mutations, particularly through the Q148 pathway, can lead to high-level resistance and cross-resistance to other INSTIs. Continued surveillance and research are essential to fully understand the clinical implications of cabotegravir resistance and to guide treatment strategies for patients who experience virological failure on cabotegravir-containing regimens. Further research into novel INSTIs, and the public dissemination of their resistance profiles, will be crucial for the continued advancement of HIV treatment.
References
- 1. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased incidence of emergent integrase drug resistance with cabotegravir versus dolutegravir in randomised switching trials [natap.org]
- 5. Drug Resistance to Integrase Strand-Transfer Inhibitors among HIV-1-Infected Adults in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Long-Acting Integrase Inhibitors: Bictegravir and Cabotegravir Formulations
A Note on Asuptegravir: Initial searches for "this compound" did not yield any publicly available information on a long-acting antiretroviral formulation under this name. It is possible that this is a very early-stage compound, a different internal designation, or a typographical error. Therefore, this guide provides a comparative analysis of two prominent long-acting integrase strand transfer inhibitors (INSTIs): the approved long-acting formulation of cabotegravir (B606451) and the investigational long-acting formulation of bictegravir (B606109).
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these long-acting antiretroviral therapies, supported by available experimental data from key clinical trials.
Introduction
The development of long-acting antiretroviral (ARV) formulations represents a significant advancement in the management of HIV-1 infection, offering the potential to improve adherence and reduce the burden of daily oral therapy. Among the most promising class of ARVs for long-acting development are the integrase strand transfer inhibitors (INSTIs), which have a high barrier to resistance and potent antiviral activity. This guide focuses on two key INSTIs: bictegravir, a component of the widely used daily oral regimen Biktarvy®, and cabotegravir, the first INSTI approved in a long-acting injectable formulation.
While a direct head-to-head clinical trial of long-acting bictegravir and long-acting cabotegravir has not been conducted, this guide will compare the available data for the investigational long-acting oral combination of bictegravir/lenacapavir and the approved long-acting injectable regimen of cabotegravir/rilpivirine. The comparison will be further informed by the SOLAR study, a head-to-head trial comparing long-acting cabotegravir/rilpivirine to daily oral bictegravir/emtricitabine/tenofovir alafenamide (Biktarvy®).
Mechanism of Action: Integrase Strand Transfer Inhibitors
Both bictegravir and cabotegravir are integrase strand transfer inhibitors (INSTIs). They share a common mechanism of action by targeting the HIV-1 integrase enzyme, which is crucial for the replication of the virus. INSTIs bind to the active site of the integrase enzyme and block the strand transfer step of viral DNA integration into the host cell's genome.[1][2][3] This action effectively halts the HIV replication cycle.[1][2]
References
Validating Asuptegravir's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Asuptegravir, a novel HIV integrase inhibitor, alongside other established integrase strand transfer inhibitors (INSTIs). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, supported by comparative experimental data and detailed protocols.
Mechanism of Action: Integrase Strand Transfer Inhibition
This compound, like other integrase inhibitors, targets the HIV-1 integrase enzyme, which is crucial for the virus's replication cycle. Specifically, it acts as an integrase strand transfer inhibitor (INSTI). After the virus enters a host cell and its RNA is reverse-transcribed into DNA, the integrase enzyme catalyzes the insertion of this viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. INSTIs, including this compound, bind to the active site of the integrase enzyme and block the strand transfer step, thereby preventing the integration of the viral DNA into the host chromosome. This effectively halts the HIV replication cycle.
The following diagram illustrates the HIV replication cycle and the specific point of intervention for integrase inhibitors.
Comparative Performance Analysis
To validate the efficacy of this compound, its performance is compared against first-generation (Raltegravir, Elvitegravir) and second-generation (Dolutegravir, Bictegravir) INSTIs. The following tables summarize key quantitative data from in vitro studies.
Table 1: In Vitro Antiviral Activity and Enzyme Inhibition
This table presents the half-maximal effective concentration (EC50) required to inhibit HIV-1 replication in cell culture and the half-maximal inhibitory concentration (IC50) against the purified HIV-1 integrase enzyme. Lower values indicate higher potency.
| Compound | Class | EC50 (nM) | IC50 (nM) |
| This compound | Novel INSTI | 1.08 [1] | Data Not Available |
| Raltegravir | 1st Gen INSTI | 1.4 - 4[2][3][4] | 2 - 7[5][6] |
| Elvitegravir | 1st Gen INSTI | 0.1 - 1.7[7] | 7.2[8] |
| Dolutegravir | 2nd Gen INSTI | 0.51 - 2.2[9][10] | 2.7[9][11][12][13] |
| Bictegravir (B606109) | 2nd Gen INSTI | 1.5 - 2.4[14] | 7.5[14] |
Note: EC50 and IC50 values can vary depending on the specific assay conditions and cell types used.
Table 2: Resistance Profile - Fold Change in EC50 against Common INSTI Resistance Mutations
A critical aspect of any new antiretroviral is its activity against resistant strains. This table shows the fold change in EC50 for each drug in the presence of common resistance-associated mutations in the integrase gene. A fold change of 1 indicates no loss of activity. Higher numbers signify a greater degree of resistance.
| Mutation(s) | This compound | Raltegravir | Elvitegravir | Dolutegravir | Bictegravir |
| T66I/K | N/A | Low | ~10-40[15] | Minimal[15] | Minimal[15] |
| E92Q | N/A | ~5[15] | ~30[15] | Minimal[15] | Minimal[15] |
| Y143R/C | N/A | ~50[4] | High | <4[4] | Minimal[15] |
| N155H | N/A | ~10-30[4][15] | ~30[15] | <4[4] | Minimal[15] |
| Q148H/R/K | N/A | ~10-22[16] | High | Minimal | Minimal |
| G140S + Q148H | N/A | >100[4] | >100 | ~2-5[15] | ~2-5[15] |
N/A: Data not publicly available for this compound.
Table 3: Comparative Pharmacokinetic Properties
This table outlines key pharmacokinetic parameters of the established INSTIs. This information is crucial for determining dosing regimens and predicting potential drug-drug interactions.
| Parameter | Raltegravir | Elvitegravir (boosted) | Dolutegravir | Bictegravir |
| Half-life (T1/2) | ~9 hours[5] | ~9 hours[17] | ~14 hours[5] | ~17 hours |
| Time to Max Conc (Tmax) | 3-4 hours | 3-4 hours | 2-3 hours | 2-4 hours |
| Plasma Protein Binding | ~83% | >98% | >99%[15] | >99% |
| Primary Metabolism | UGT1A1 | CYP3A4 | UGT1A1, CYP3A4 | UGT1A1, CYP3A4[17] |
Pharmacokinetic data for this compound is not currently available in the public domain.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Integrase Strand Transfer Inhibition Assay (IC50 Determination)
This biochemical assay directly measures the ability of a compound to inhibit the strand transfer activity of the purified HIV-1 integrase enzyme.
Methodology:
-
Plate Preparation: A 96-well streptavidin-coated plate is coated with a biotin-labeled DNA substrate that mimics the end of the viral DNA (donor substrate).
-
Inhibitor and Enzyme Addition: Serial dilutions of the test compound (e.g., this compound) and control inhibitors are added to the wells, followed by the addition of purified recombinant HIV-1 integrase. The plate is incubated to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: A digoxigenin (B1670575) (DIG)-labeled target DNA substrate is added to each well to initiate the strand transfer reaction.
-
Incubation: The plate is incubated at 37°C to allow the strand transfer reaction to proceed.
-
Detection: The plate is washed to remove unbound components. An anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, which binds to the integrated product. A substrate for the enzyme is then added, generating a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity, which is proportional to the amount of strand transfer, is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to controls. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Antiviral Activity Assay (EC50 Determination)
This assay measures the effectiveness of a compound at inhibiting HIV-1 replication in a cellular context.
Methodology:
-
Cell Seeding: A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs) is seeded into a 96-well plate.
-
Compound Addition: Serial dilutions of the test compound are added to the cells.
-
Viral Infection: A known amount of HIV-1 virus stock is added to the wells.
-
Incubation: The plate is incubated for a period of 3-5 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done through various methods, such as:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell supernatant.
-
Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase reporter gene upon successful replication. The amount of light produced is proportional to viral replication.
-
Cell Viability Assay (MTT/XTT): Measures the cytopathic effect of the virus. Antiviral compounds will protect the cells from virus-induced death.
-
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The available data indicates that this compound is a potent inhibitor of HIV-1 replication, with an EC50 value in the low nanomolar range, comparable to or exceeding the potency of several established second-generation INSTIs. Its mechanism of action is consistent with that of other INSTIs, targeting the critical strand transfer step of viral integration.
Further studies are required to determine its enzymatic inhibitory potency (IC50), a full pharmacokinetic profile, and its efficacy against a broad panel of INSTI-resistant viral strains. This will be crucial in fully defining its potential clinical utility and its advantages over existing therapies. The experimental protocols provided herein offer a framework for conducting such validation studies.
References
- 1. Comparative effectiveness of bictegravir versus dolutegravir, raltegravir, and efavirenz-based antiretroviral therapy among treatment-naïve individuals with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Effectiveness of Switching to Bictegravir From Dolutegravir-, Efavirenz-, or Raltegravir-Based Antiretroviral Therapy Among Individuals With HIV Who are Virologically Suppressed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of HIV-1 integrase inhibitors via three-dimensional database searching using ASV and HIV-1 integrases as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of dolutegravir-based regimens compared to raltegravir-, elvitegravir-, bictegravir, and darunavir-based regimens among older adults with HIV in the Veterans Aging Cohort Study (VACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Failure of integrase inhibitor-based regimens may be due to a completely novel form of resistance | aidsmap [aidsmap.com]
- 11. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Asunaprevir: A Review of Preclinical and Clinical Pharmacokinetics and Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HIV Drug Resistance Database [hivdb.stanford.edu]
- 15. Notable Difference in anti-HIV Activity of Integrase Inhibitors as a Consequence of Geometric and Enantiomeric Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparable In Vitro Activities of Second-Generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) on HIV-1 Clinical Isolates with INSTI Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrase strand transfer inhibitor (INSTI)-resistance mutations for the surveillance of transmitted HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of INSTI Cross-Resistance: A Comparative Guide in the Context of Asuptegravir
For Researchers, Scientists, and Drug Development Professionals
The emergence of new antiretroviral agents brings both promise and the critical need to understand their long-term efficacy, particularly concerning the potential for drug resistance. Asuptegravir, a novel HIV-1 integrase strand transfer inhibitor (INSTI), has been identified as a potent antiviral compound. However, as of late 2025, publicly available, peer-reviewed data detailing its cross-resistance profile with existing INSTIs remains unavailable. This guide, therefore, aims to provide a comprehensive framework for understanding and evaluating INSTI cross-resistance, using data from established first and second-generation INSTIs as a reference. This information will be crucial for contextualizing the eventual resistance profile of this compound and other emerging compounds.
Understanding Cross-Resistance in Integrase Strand Transfer Inhibitors
Cross-resistance occurs when a mutation in the HIV-1 integrase enzyme, selected for by one INSTI, also confers resistance to other drugs in the same class. First-generation INSTIs, such as raltegravir (B610414) (RAL) and elvitegravir (B1684570) (EVG), have a lower genetic barrier to resistance, meaning that one or a few key mutations can lead to a significant loss of susceptibility.[1][2] Second-generation INSTIs, including dolutegravir (B560016) (DTG) and bictegravir (B606109) (BIC), were specifically designed to have a higher genetic barrier and to remain active against many viral strains resistant to first-generation drugs.[1]
The most common resistance pathways for first-generation INSTIs involve mutations at positions Y143, Q148, and N155 in the integrase enzyme.[1] The Q148 pathway, in particular, when combined with secondary mutations, can lead to broad cross-resistance across the INSTI class.[1]
Comparative In Vitro Susceptibility of Existing INSTIs
The following table summarizes the fold change (FC) in EC50 values for various INSTIs against common resistant viral strains, compiled from publicly available research. The FC represents how many times more of the drug is required to inhibit the mutant virus compared to the wild-type virus. A higher FC indicates greater resistance.
| Integrase Mutation(s) | Raltegravir (RAL) FC | Elvitegravir (EVG) FC | Dolutegravir (DTG) FC | Bictegravir (BIC) FC |
| Y143R | >10 | 1-10 | <3 | <3 |
| N155H | >10 | >10 | <3 | <3 |
| Q148H + G140S | >100 | >100 | 5-10 | 5-10 |
| Q148R + G140S | >100 | >100 | >10 | >10 |
| T66I + M50I | 1-3 | >10 | <2 | <2 |
| E92Q | 5-10 | >10 | <2 | <2 |
| R263K | <2 | <2 | 2-3 | <2 |
Note: This table presents generalized data from multiple sources for illustrative purposes. Specific FC values can vary depending on the experimental system.
Experimental Protocols for Assessing INSTI Cross-Resistance
The evaluation of cross-resistance is typically conducted through a combination of genotypic and phenotypic assays.
Genotypic Resistance Testing
Genotypic assays are used to identify specific resistance-associated mutations in the integrase gene of the virus.
-
Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples or from the supernatant of cultured virus.
-
RT-PCR: The integrase gene region is amplified from the viral RNA using reverse transcription-polymerase chain reaction (RT-PCR).
-
DNA Sequencing: The amplified DNA is then sequenced, typically using Sanger sequencing, to identify mutations.
-
Data Analysis: The resulting sequence is compared to a wild-type reference sequence to identify any mutations known to be associated with INSTI resistance.
Phenotypic Resistance Testing
Phenotypic assays measure the in vitro susceptibility of the virus to a specific drug.
-
Virus Preparation: Recombinant viruses containing specific integrase mutations are generated. This can be done by site-directed mutagenesis of a laboratory strain of HIV-1 or by creating chimeric viruses that contain the integrase gene from a patient's virus in a standard laboratory backbone.
-
Cell Culture: Susceptible target cells (e.g., MT-4 cells) are cultured in the presence of serial dilutions of the INSTI being tested.
-
Infection: The cells are then infected with the recombinant virus.
-
Endpoint Measurement: After a set incubation period, the level of viral replication is measured. This can be done by quantifying the amount of a viral protein (like p24 antigen) or by using a reporter gene system (e.g., luciferase or green fluorescent protein) that is activated upon viral infection.
-
EC50 Calculation: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for both the mutant and wild-type viruses. The fold change in EC50 is then determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
Below is a diagram illustrating the general workflow for phenotypic resistance testing.
Conclusion
While specific data on the cross-resistance of this compound is not yet in the public domain, the established methodologies and the resistance patterns of existing INSTIs provide a robust framework for its future evaluation. Understanding how this compound performs against viral strains with key resistance mutations, particularly those in the Q148 pathway, will be critical in determining its clinical utility and positioning within the evolving landscape of HIV therapy. As research progresses, direct comparative studies will be essential to fully characterize its resistance profile and its potential to overcome the limitations of earlier-generation INSTIs.
References
Asuptegravir: Unraveling the Efficacy of a Novel HIV-1 Integrase Inhibitor Against Resistant Strains
For Immediate Release
Shanghai, China – December 2, 2025 – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the emergence of drug-resistant strains presents a significant challenge to effective long-term treatment. Asuptegravir, a novel and potent selective HIV-1 integrase inhibitor, has been identified as a promising therapeutic candidate. This report provides a preliminary overview of this compound and its potential role in combating resistant HIV-1, based on currently available information.
Introduction to this compound
This compound is a newly identified small molecule designed to inhibit the HIV-1 integrase enzyme, a critical component in the viral replication cycle. By blocking the strand transfer activity of integrase, this compound prevents the integration of the viral genome into the host cell's DNA, thereby halting viral replication. The compound is identified by the CAS number 2765212-92-6 and is the subject of patent CN118384165A.
Due to the novelty of this compound, extensive public data from peer-reviewed clinical trials or in-depth research publications are not yet available. The information presented herein is based on preliminary disclosures and the established principles of HIV-1 integrase inhibition. A comparative analysis with established integrase strand transfer inhibitors (INSTIs) is provided to contextualize the potential efficacy of this compound.
Comparison with Other Integrase Inhibitors
The development of INSTIs has marked a significant advancement in antiretroviral therapy. To understand the potential of this compound, it is crucial to compare it with existing first and second-generation INSTIs.
| Drug Class | Drug Name(s) | Key Features & Resistance Profile |
| First-Generation INSTIs | Raltegravir, Elvitegravir | Effective against wild-type HIV-1 but susceptible to resistance mutations at key positions in the integrase enzyme (e.g., Y143, Q148, N155). A low genetic barrier to resistance means that a single mutation can sometimes lead to a significant loss of efficacy. |
| Second-Generation INSTIs | Dolutegravir, Bictegravir, Cabotegravir | Generally exhibit a higher barrier to resistance compared to first-generation agents. They often retain activity against viruses with some resistance mutations that affect first-generation INSTIs. However, certain mutation patterns, particularly those involving the Q148 pathway, can confer cross-resistance. |
| Novel/Investigational INSTIs | This compound | As a novel agent, this compound's specific efficacy against a broad panel of resistant HIV-1 strains is not yet publicly documented. It is anticipated that its development has focused on maintaining activity against common resistance pathways that affect earlier INSTIs. |
Signaling Pathway of HIV-1 Integrase Inhibition
The mechanism of action for INSTIs, including presumably this compound, involves the disruption of the HIV-1 replication cycle at the integration step. The following diagram illustrates this pathway.
Experimental Workflow for Evaluating Efficacy
The evaluation of a new INSTI like this compound against resistant HIV-1 strains typically follows a standardized experimental workflow. While specific data for this compound is pending, the general methodology is outlined below.
Detailed Experimental Protocols
While the specific protocols for this compound are not yet public, standard methodologies for assessing INSTI efficacy are well-established.
1. Cell Lines and Virus Strains:
-
Cell Lines: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene, are commonly used. Peripheral blood mononuclear cells (PBMCs) from healthy donors are used for a more physiologically relevant model.
-
Virus Strains: A panel of laboratory-adapted and clinical isolate HIV-1 strains is used. This includes wild-type (drug-sensitive) strains and site-directed mutants containing single or multiple resistance mutations in the integrase gene (e.g., G118R, Y143R, Q148H/K/R, N155H, and various combinations).
2. Antiviral Susceptibility Assays:
-
TZM-bl Luciferase Assay:
-
TZM-bl cells are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of the test compound (e.g., this compound) and control drugs.
-
A standardized amount of virus is added to each well.
-
After 48 hours of incubation, the cells are lysed, and luciferase activity is measured.
-
The 50% effective concentration (EC50) is calculated as the drug concentration that reduces luciferase activity by 50% compared to virus-infected, untreated control cells.
-
-
PBMC Assay (p24 Antigen ELISA):
-
Phytohemagglutinin (PHA)-stimulated PBMCs are cultured.
-
Cells are infected with HIV-1 strains in the presence of serial dilutions of the test compound.
-
The culture supernatants are collected at regular intervals (e.g., day 7 post-infection).
-
The amount of p24 capsid protein in the supernatant is quantified by ELISA.
-
The 50% inhibitory concentration (IC50) is calculated as the drug concentration that inhibits p24 production by 50%.
-
3. Data Analysis:
-
The fold change (FC) in susceptibility is calculated by dividing the EC50 or IC50 for a resistant strain by the EC50 or IC50 for the wild-type strain. An FC value greater than 2.5 is often considered indicative of resistance.
Conclusion and Future Directions
This compound represents a new frontier in the development of HIV-1 integrase inhibitors. While detailed public data on its performance against resistant strains is eagerly awaited, its classification as a potent and selective inhibitor suggests it may offer advantages over existing therapies. Future research and clinical trials will be crucial to fully elucidate its resistance profile, safety, and clinical utility. The scientific community remains optimistic that novel agents like this compound will continue to strengthen the arsenal (B13267) of antiretroviral therapies, bringing hope for more durable and effective treatment regimens for individuals living with HIV-1.
Benchmarking Asuptegravir's Safety Profile: A Comparative Guide for Researchers
An Objective Comparison of Asuptegravir (GSK1265744) with Approved Integrase Strand Transfer Inhibitors
This guide provides a comparative analysis of the safety profile of the investigational integrase strand transfer inhibitor (INSTI) this compound (also known as GSK1265744) against currently approved drugs in the same class: Dolutegravir, Raltegravir, Elvitegravir, and Bictegravir. The information is intended for researchers, scientists, and drug development professionals to benchmark the safety and tolerability of this emerging antiretroviral agent.
Comparative Safety Data of Integrase Inhibitors
The following table summarizes the most frequently reported adverse events for this compound and its comparators, based on available clinical trial data.
| Drug Name (Brand Name) | Common Adverse Events | Serious Adverse Events | Discontinuation Rate Due to Adverse Events |
| This compound (GSK1265744) | Headache (7%), Abdominal Pain (2%), Injection Site Reactions (pain, redness, nodules) | No drug-related serious adverse events reported in a meta-analysis of eight Phase I/IIa studies[1][2] | 2 of 245 participants (0.8%) in early trials (dizziness and rash)[2] |
| Dolutegravir (Tivicay) | Nausea, Headache, Diarrhea, Insomnia[1] | Severe hypersensitivity reactions (rare), liver problems, immune reconstitution inflammatory syndrome (IRIS)[1] | 2-3% in clinical trials |
| Raltegravir (Isentress) | Headache, Nausea, Diarrhea, Insomnia, Fatigue | Rhabdomyolysis, severe skin and hypersensitivity reactions (rare), potential for increased risk of malignancies (merits further investigation) | Not specified in available search results. |
| Elvitegravir (in Stribild/Genvoya) | Diarrhea, Nausea, Upper Respiratory Tract Infection, Headache | Decreased bone mineral density, new onset or worsening renal impairment, immune reconstitution inflammatory syndrome (IRIS) | 1-2% for Genvoya/Stribild |
| Bictegravir (in Biktarvy) | Diarrhea, Nausea, Headache | Immune reconstitution inflammatory syndrome (IRIS), new onset or worsening renal impairment, lactic acidosis/severe hepatomegaly with steatosis (rare) | <1% in some studies |
Experimental Protocols for Safety Assessment in Antiretroviral Clinical Trials
The safety and tolerability of a new antiretroviral agent like this compound are evaluated through a rigorous, multi-phase clinical trial process. The methodologies outlined below are standard for assessing the safety profile of such investigational drugs.
Phase I: First-in-Human Studies
-
Objective: To assess the initial safety, tolerability, and pharmacokinetic profile of the drug in a small group of healthy volunteers or, in some cases, in HIV-infected individuals.
-
Methodology:
-
Dose Escalation: Single ascending dose (SAD) and multiple ascending dose (MAD) studies are conducted. Small cohorts of participants receive a single dose of the drug or a placebo, and are monitored for a specific period. If found safe, the next cohort receives a higher dose. This is followed by studies where participants receive multiple doses over a set period.
-
Safety Monitoring: Intensive monitoring for adverse events is conducted through physical examinations, vital sign measurements, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, clinical chemistry, urinalysis).
-
Pharmacokinetics (PK): Blood and urine samples are collected at regular intervals to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Phase II: Dose-Ranging and Efficacy Studies
-
Objective: To evaluate the drug's efficacy in treating HIV infection and to further assess its safety profile in a larger group of HIV-infected participants. This phase also helps determine the optimal dose for Phase III trials.
-
Methodology:
-
Randomized, Controlled Design: Participants are randomly assigned to receive different doses of the investigational drug or a standard-of-care comparator drug. These trials are often double-blinded.
-
Efficacy Endpoints: The primary efficacy endpoint is typically the reduction in plasma HIV-1 RNA levels (viral load) at 24 or 48 weeks.
-
Safety Assessment: A broader range of potential adverse events is monitored over a longer duration. This includes both patient-reported outcomes and laboratory-based assessments. Specific attention is given to class-specific adverse events.
-
Phase III: Confirmatory Efficacy and Safety Studies
-
Objective: To confirm the drug's efficacy and safety in a large, diverse population of HIV-infected individuals, often in comparison to a current standard-of-care regimen.
-
Methodology:
-
Large-Scale, Randomized Trials: Thousands of participants are enrolled across multiple centers, often globally. The trial design is typically randomized and double-blind.
-
Primary and Secondary Endpoints: The primary endpoint is usually non-inferiority or superiority in virologic suppression (HIV-1 RNA <50 copies/mL) at week 48. Secondary endpoints include changes in CD4+ cell count, the incidence of AIDS-defining illnesses, and the emergence of drug resistance.
-
Long-Term Safety Monitoring: Participants are monitored for an extended period (96 weeks or longer) to detect less frequent or long-term adverse events. This includes monitoring of renal, hepatic, and bone health, as well as metabolic changes.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the safety profile of an investigational antiretroviral drug.
References
Comparative Pharmacokinetics of HIV Integrase Inhibitors: Elvitegravir and Asuptegravir, with an expanded analysis including Raltegravir and Dolutegravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the HIV integrase strand transfer inhibitor (INSTI) elvitegravir (B1684570) and the emerging investigational agent, asuptegravir. Due to the limited publicly available human pharmacokinetic data for this compound, this guide has been expanded to include a comprehensive comparison with the well-established INSTIs, raltegravir (B610414) and dolutegravir (B560016), to offer a broader context for researchers in the field of antiretroviral drug development.
Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs)
Integrase inhibitors, including this compound, elvitegravir, raltegravir, and dolutegravir, target the HIV-1 integrase enzyme, which is essential for the replication of the virus.[1][2] This enzyme facilitates the integration of the viral DNA into the host cell's genome.[1][2] By blocking this crucial step, INSTIs effectively halt the viral replication cycle.[2]
Caption: Mechanism of action of HIV integrase inhibitors.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound, elvitegravir, raltegravir, and dolutegravir. It is important to note that human pharmacokinetic data for this compound is not widely available in the public domain at the time of this publication. The primary data for this compound is its in vitro potency.
| Parameter | This compound | Elvitegravir (Boosted) | Raltegravir | Dolutegravir |
| Mechanism of Action | HIV Integrase Inhibitor | HIV Integrase Inhibitor | HIV Integrase Inhibitor | HIV Integrase Inhibitor |
| Potency (EC50 in vitro) | 1.08 nM (in HEK293T cells) | Not specified in results | 2 to 7 nM | Not specified in results |
| Time to Peak (Tmax) | Data not available | 2-4 hours | ~3 hours (fasted) | 0.5-2 hours |
| Plasma Half-life (t½) | Data not available | ~9 hours | ~9 hours | 13-14 hours |
| Metabolism | Data not available | Primarily CYP3A4, also UGT1A1 | Primarily UGT1A1 | Primarily UGT1A1, minor CYP3A4 |
| Protein Binding | Data not available | >99% | ~83% | >99% |
| Food Effect | Data not available | Absorption increased with food | Variable; high-fat meal increases AUC | Absorption increased with food |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials involving healthy volunteers and HIV-infected patients. A general workflow for such studies is outlined below.
General Workflow for a Clinical Pharmacokinetic Study
Caption: Generalized workflow for a clinical pharmacokinetic study.
Detailed Methodologies:
-
Study Design: Pharmacokinetic studies are typically designed as open-label, single- or multiple-dose, crossover or parallel-group trials.
-
Participants: Studies enroll healthy adult volunteers or HIV-infected patients, with specific inclusion and exclusion criteria.
-
Drug Administration: The investigational drug is administered orally, often at varying doses and in fed or fasted states to assess food effects.
-
Sample Collection: Blood samples are collected at predefined time points before and after drug administration to capture the drug's absorption, distribution, metabolism, and excretion phases.
-
Bioanalysis: Drug concentrations in plasma are typically quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or population pharmacokinetic modeling approaches to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.
Discussion of Comparative Pharmacokinetics
This compound: As an investigational agent, the full pharmacokinetic profile of this compound in humans remains to be publicly detailed. Its high in vitro potency suggests it is a promising candidate for further development. Future clinical studies will be crucial to understanding its absorption, distribution, metabolism, and excretion characteristics.
Elvitegravir: Elvitegravir is characterized by its metabolism primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. This necessitates co-administration with a pharmacokinetic enhancer (booster) like cobicistat (B1684569) or ritonavir, which inhibit CYP3A4, thereby increasing elvitegravir's plasma concentrations and allowing for once-daily dosing. The significant food effect on its absorption is an important consideration in its clinical use.
Raltegravir: In contrast to elvitegravir, raltegravir is primarily metabolized via UGT1A1-mediated glucuronidation, with minimal involvement of the CYP450 system. This results in a lower potential for drug-drug interactions with medications metabolized by CYP enzymes. Raltegravir does not require a pharmacokinetic booster.
Dolutegravir: Dolutegravir also primarily undergoes metabolism via UGT1A1, with only a minor contribution from CYP3A4. It has a longer half-life compared to elvitegravir and raltegravir, which supports its once-daily dosing without a booster. Like elvitegravir, its absorption is enhanced when taken with food.
Conclusion
While a direct and comprehensive pharmacokinetic comparison between this compound and elvitegravir is currently limited by the lack of public data for this compound, the available information positions both as potent HIV integrase inhibitors. The established pharmacokinetic profiles of elvitegravir, raltegravir, and dolutegravir highlight the diversity within the INSTI class, particularly concerning their metabolic pathways and the need for pharmacokinetic enhancement. These differences have significant implications for potential drug-drug interactions, dosing frequency, and food requirements, all of which are critical considerations in the development of new antiretroviral therapies. Further research into the clinical pharmacology of this compound will be essential to fully characterize its profile and potential role in HIV treatment.
References
Safety Operating Guide
Safeguarding Research: Proper Asuptegravir Disposal Procedures
For Researchers, Scientists, and Drug Development Professionals
The responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal of asuptegravir, a potent HIV-1 integrase inhibitor. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
This compound, as a biologically active compound, requires handling and disposal as hazardous chemical waste. The following procedures are based on general best practices for the disposal of pharmaceutical compounds in a laboratory setting. It is imperative to consult your institution's specific guidelines and your local Environmental Health and Safety (EHS) office for compliance with all applicable regulations.
Key Disposal Considerations
The following table summarizes the critical aspects of this compound waste management.
| Waste Type | Recommended Container | Key Disposal Guideline |
| Unused/Expired Solid this compound | Sealed, clearly labeled hazardous waste container. | Segregate from other chemical waste. Do not dispose of in regular trash. |
| This compound Solutions | Sealed, clearly labeled hazardous liquid waste container. | Do not pour down the drain. Collect all solutions, including those used for rinsing glassware. |
| Contaminated Labware | Designated hazardous waste container. | Includes items such as gloves, pipette tips, weighing papers, and any other materials that have come into contact with this compound. |
| Spill Cleanup Materials | Sealed, clearly labeled hazardous waste container. | Absorbent materials and personal protective equipment (PPE) used for spill cleanup must be disposed of as hazardous waste. |
Experimental Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in any form.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired solid this compound powder in a dedicated, sealed container. Clearly label the container as "Hazardous Waste: this compound".
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed container for hazardous liquid waste. This includes stock solutions, experimental solutions, and solvent rinses of contaminated glassware. Label the container with "Hazardous Liquid Waste: this compound" and list all solvent components.
-
Contaminated Materials: Dispose of all materials that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, in a designated hazardous waste container.
3. Spill Management:
-
In the event of a spill, isolate the area.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use a HEPA-filtered vacuum if available.
-
For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Collect all cleanup materials in a sealed container and label it as "Hazardous Waste: this compound Spill Debris".
4. Storage of Waste:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure all containers are properly sealed to prevent leaks or spills.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound waste through standard laboratory trash or sewer systems. High-temperature incineration by a licensed hazardous waste management facility is the preferred method for the disposal of pharmaceutical waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Personal protective equipment for handling Asuptegravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Asuptegravir, a potent and selective HIV-1 integrase inhibitor intended for laboratory use only.[1] Adherence to these procedures is essential to ensure personnel safety and minimize environmental exposure.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All personnel must receive training on proper donning and doffing procedures.
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed in the containment area.[2] |
| Gown | Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric. | Protects the body from splashes and aerosol contamination.[2] |
| Respiratory Protection | A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required. | Prevents inhalation of aerosolized particles of the antiviral agent.[2] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols.[2] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Handling this compound
All manipulations of this compound powder and solutions must be conducted within a certified Class II Biosafety Cabinet (BSC) to provide personnel, product, and environmental protection.
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before entering the designated handling area, don all required PPE as specified in the table above. Prepare the Class II Biosafety Cabinet by ensuring it is certified and running correctly. Disinfect the interior surfaces.
-
Weighing and Reconstitution: Carefully weigh the required amount of this compound powder within the BSC. To minimize aerosol generation, use a microbalance with a draft shield. Reconstitute the powder by slowly adding the solvent down the side of the vial.
-
Experimental Use: All subsequent dilutions and experimental manipulations involving this compound must be performed within the BSC.
-
Post-Experiment Decontamination: Upon completion of work, decontaminate all surfaces and equipment within the BSC using a validated disinfectant.
-
Waste Segregation: Segregate all waste generated during the handling of this compound as outlined in the disposal plan below.
-
Doffing PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination. The outer gloves should be removed and disposed of within the BSC.
Disposal Plan
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant biohazard bags. | Autoclave to deactivate the antiviral agent, followed by incineration. |
| Liquid Waste | Labeled, sealed, and leak-proof containers. | Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations. |
| Sharps | Puncture-resistant sharps containers. | Autoclave followed by incineration. |
Waste Disposal Pathway:
Caption: Waste disposal pathway for this compound.
Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response:
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: Evacuate the immediate area of the spill.
-
Secure: Secure the area and prevent entry.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an approved spill kit. Absorb liquid spills with an inert material and decontaminate the area with a validated disinfectant.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
